molecular formula C17H21NO4 B3039848 1-Cbz-3-allylpiperidine-3-carboxylic Acid CAS No. 1363166-12-4

1-Cbz-3-allylpiperidine-3-carboxylic Acid

Cat. No.: B3039848
CAS No.: 1363166-12-4
M. Wt: 303.35 g/mol
InChI Key: GCIRLADWUAJKSS-UHFFFAOYSA-N
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Description

1-Cbz-3-allylpiperidine-3-carboxylic Acid is a useful research compound. Its molecular formula is C17H21NO4 and its molecular weight is 303.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Cbz-3-allylpiperidine-3-carboxylic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Cbz-3-allylpiperidine-3-carboxylic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-phenylmethoxycarbonyl-3-prop-2-enylpiperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4/c1-2-9-17(15(19)20)10-6-11-18(13-17)16(21)22-12-14-7-4-3-5-8-14/h2-5,7-8H,1,6,9-13H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCIRLADWUAJKSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1(CCCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90849460
Record name 1-[(Benzyloxy)carbonyl]-3-(prop-2-en-1-yl)piperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90849460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060816-03-6
Record name 1-[(Benzyloxy)carbonyl]-3-(prop-2-en-1-yl)piperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90849460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: 1-Cbz-3-allylpiperidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Core Identity & Synthetic Utility in Peptidomimetic Drug Design

Executive Summary

1-Cbz-3-allylpiperidine-3-carboxylic acid (CAS: 1363166-12-4) is a highly specialized, orthogonally protected amino acid scaffold used in the synthesis of conformationally constrained peptidomimetics and complex heterocyclic drugs.

Defined by a quaternary carbon center at the C3 position of the piperidine ring, this molecule serves as a critical "chiral switch" in medicinal chemistry. The bulky carbobenzyloxy (Cbz) protecting group on the nitrogen and the reactive allyl tether at C3 provide dual handles for further functionalization—most notably via Ring-Closing Metathesis (RCM) to access bicyclic or spirocyclic architectures.

This guide details the structural properties, validated synthetic protocols, and strategic applications of this building block, designed for researchers requiring high-fidelity incorporation of constrained pharmacophores.

Chemical Structure & Physicochemical Profile[1][2][3][4][5]

Structural Analysis

The molecule is a derivative of nipecotic acid (piperidine-3-carboxylic acid), modified to include a quaternary center.

  • Core Scaffold: Piperidine (hexahydropyridine) ring.

  • Nitrogen Protection:

    
    -1 is protected by a Carbobenzyloxy (Cbz/Z) group, ensuring stability against basic conditions and preventing amine oxidation or unwanted nucleophilic attacks during downstream synthesis.
    
  • Quaternary Center (C3): The C3 carbon is disubstituted with:

    • A Carboxylic Acid moiety (

      
      ), serving as the C-terminus for peptide coupling.
      
    • An Allyl Group (

      
      ), a versatile handle for olefin metathesis or radical functionalization.
      
Physicochemical Data Table
PropertyValue
IUPAC Name 1-[(Benzyloxy)carbonyl]-3-(prop-2-en-1-yl)piperidine-3-carboxylic acid
CAS Number 1363166-12-4
Molecular Formula

Molecular Weight 303.35 g/mol
Stereochemistry Racemic (typically supplied as

unless chirally resolved)
Solubility Soluble in DCM, THF, MeOH; sparingly soluble in water
pKa (Calc.) ~3.8 (Carboxylic acid)

Synthetic Methodology

The synthesis of 1-Cbz-3-allylpiperidine-3-carboxylic acid relies on the


-alkylation of a protected nipecotic acid ester . Direct alkylation of the acid is feasible but often low-yielding due to dianion solubility issues; therefore, the ester route is the industry standard for high-purity generation.
Reaction Scheme Visualization

The following diagram outlines the logical flow from commercially available nipecotic acid to the target quaternary scaffold.

SynthesisPath Start Nipecotic Acid (Piperidine-3-COOH) Step1 1. N-Protection (Cbz-Cl) 2. Esterification (EtOH/H+) Start->Step1 Inter1 Intermediate A: N-Cbz-Nipecotic Acid Ethyl Ester Step1->Inter1 Yield >90% Step2 α-Alkylation (LDA, -78°C; Allyl Bromide) Inter1->Step2 Inter2 Intermediate B: Quaternary Allyl Ester Step2->Inter2 Kinetic Control Step3 Hydrolysis (LiOH, THF/H2O) Inter2->Step3 Final TARGET: 1-Cbz-3-allylpiperidine- 3-carboxylic acid Step3->Final Quant. Yield

Figure 1: Convergent synthetic pathway for the generation of the quaternary C3 center.[1][2]

Detailed Experimental Protocol

Note: This protocol assumes standard Schlenk line techniques under an inert argon atmosphere.

Phase 1: Generation of the Enolate (The Critical Step)

The formation of the quaternary center is thermodynamically challenging. We utilize Lithium Diisopropylamide (LDA) to generate the kinetic enolate at -78°C.

  • Reagents:

    • Substrate:

      
      -Cbz-nipecotic acid ethyl ester (1.0 equiv).
      
    • Base: LDA (1.1 equiv, freshly prepared or commercial solution).

    • Electrophile: Allyl bromide (1.2 equiv).

    • Solvent: Anhydrous THF.

  • Procedure:

    • Cool a solution of LDA in THF to -78°C (dry ice/acetone bath).

    • Add the substrate (dissolved in THF) dropwise over 20 minutes. Crucial: Maintain temp < -70°C to prevent self-condensation.

    • Stir for 45 minutes to ensure complete enolization. The solution typically turns pale yellow.

    • Add Allyl Bromide rapidly.

    • Allow the reaction to warm slowly to room temperature over 4 hours.

    • Quench: Add saturated

      
       solution. Extract with EtOAc.[2]
      
Phase 2: Ester Hydrolysis
  • Dissolve the crude alkylated ester in a 3:1 mixture of THF:Water .

  • Add LiOH·H₂O (3.0 equiv).

  • Stir at ambient temperature for 12 hours. Monitor by TLC (the acid will remain at the baseline in non-polar solvents).

  • Workup: Acidify to pH 2 with 1N HCl. Extract with DCM. The product often crystallizes or forms a viscous oil upon concentration.

Strategic Applications in Drug Discovery

Ring-Closing Metathesis (RCM)

The primary utility of the C3-allyl group is its participation in RCM reactions to form bicyclic piperidines .

  • Mechanism: If the

    
    -protecting group is swapped for an acyl group containing an alkene (e.g., acryloyl chloride), Grubbs' II catalyst can close the ring between the C3-allyl and the 
    
    
    
    -acyl chain.
  • Result: Formation of 2-azabicyclo[3.3.1]nonane or 2-azabicyclo[4.4.0]decane systems, which mimic the twisted conformations of bioactive alkaloids.

Constrained Peptidomimetics

Incorporating this amino acid into a peptide sequence restricts the conformational space (


 angles) of the backbone.
  • Target: Protease inhibitors (e.g., Cathepsin K).[3]

  • Rationale: The quaternary center locks the piperidine ring into a specific chair conformation, projecting the carboxylic acid and the allyl group into defined vectors that can probe hydrophobic pockets (S1/S2 subsites) of enzymes.

Characterization & Quality Control

To validate the synthesis, the following NMR signals are diagnostic:

NucleusSignal RegionAssignment
¹H NMR 5.7 - 5.9 ppm (Multiplet)Internal vinyl proton (

) of the allyl group.
¹H NMR 5.1 - 5.2 ppm (Doublet of doublets)Terminal vinyl protons (

).
¹H NMR 7.3 - 7.4 ppm (Multiplet)Aromatic protons of the Cbz group (5H).
¹³C NMR ~176 ppmCarboxylic acid carbonyl (

).
¹³C NMR ~48 ppmQuaternary Carbon (C3).

References

  • PubChem. (2025).[4] 1-((Benzyloxy)carbonyl)piperidine-3-carboxylic acid.[5][6][4][7][8][9][10] National Library of Medicine. Retrieved from [Link]

  • Hanessian, S., et al. (2006). Design and Synthesis of Conformationally Constrained Amino Acids as Versatile Scaffolds. Journal of Organic Chemistry.

Sources

Technical Whitepaper: Cbz-Protected 3-Allyl-3-Carboxypiperidine

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Scaffold for Conformationally Restricted Peptidomimetics and Drug Discovery [1]

Executive Summary

Cbz-protected 3-allyl-3-carboxypiperidine (CAS: 1363166-12-4) represents a high-value, non-proteinogenic amino acid scaffold characterized by a quaternary stereocenter at the C3 position.[1] This structural motif is critical in modern drug design for its ability to introduce conformational constraints into peptide backbones, thereby enhancing metabolic stability and receptor selectivity.

This guide provides a comprehensive technical analysis of this molecule, detailing its physicochemical properties, robust synthetic pathways, and utility as a "diversity-oriented" building block. The presence of the allyl group serves as a versatile orthogonal handle, enabling downstream functionalization via metathesis or oxidation, while the Carbobenzyloxy (Cbz) group provides acid-stable amine protection essential for multi-step synthesis.

Physicochemical Profile

The molecule features a piperidine core with a quaternary carbon at position 3, bearing both a carboxylic acid and an allyl group.[2] This steric bulk restricts the conformational flexibility of the ring, often locking the piperidine into a specific chair conformation that favors bioactive ligand binding.

Table 1: Key Chemical Properties[1][3]
PropertySpecification
IUPAC Name 1-((benzyloxy)carbonyl)-3-allylpiperidine-3-carboxylic acid
CAS Number 1363166-12-4
Molecular Formula C₁₇H₂₁NO₄
Molecular Weight 303.35 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO, MeOH, DCM, EtOAc; sparingly soluble in water
LogP (Predicted) ~3.07
TPSA 66.84 Ų
H-Bond Donors/Acceptors 1 Donor / 4 Acceptors
Chirality Contains one chiral center at C3 (available as racemate or enantiopure)
Structural Stability[1]
  • Acid Stability: The N-Cbz group is stable against TFA and HCl, allowing for selective deprotection of Boc groups or acid-labile esters elsewhere in the molecule.[1]

  • Base Stability: The carboxylic acid is stable; however, the Cbz group can be sensitive to strong bases at elevated temperatures (hydrolysis to free amine).

  • Oxidative Stability: The allyl alkene is susceptible to oxidation (e.g., ozonolysis, dihydroxylation) and must be protected if non-target oxidative conditions are employed.

Synthetic Pathways[1][2][5][6][7][8]

The construction of the quaternary center at C3 is the synthetic bottleneck. The most authoritative and scalable method involves the


-alkylation of N-protected nipecotic acid esters .[1] This approach relies on the generation of a kinetic enolate followed by trapping with an allyl electrophile.
Core Synthesis Protocol (Authoritative)[9][10]

Mechanism: Deprotonation of the


-proton of the ester creates a planar enolate. The incoming allyl bromide approaches from the less sterically hindered face (often axial attack), establishing the quaternary center.

SynthesisPath Start N-Cbz-Nipecotic Acid Ethyl Ester Enolate Lithium Enolate Intermediate (-78°C) Start->Enolate LiHMDS / THF -78°C Alkylated 3-Allyl Ester Precursor Enolate->Alkylated Allyl Bromide SN2 Attack Final Cbz-3-Allyl-3-Carboxy Piperidine (Acid) Alkylated->Final LiOH / THF:H2O Hydrolysis

Figure 1: Kinetic enolate alkylation strategy for the synthesis of the quaternary scaffold.

Detailed Experimental Protocol

Step 1: Enolate Formation and Allylation

  • Preparation: Charge a flame-dried flask with anhydrous THF and cool to -78°C under nitrogen.

  • Base Addition: Add LiHMDS (1.1 equiv) dropwise.

  • Substrate Addition: Slowly add N-Cbz-piperidine-3-carboxylic acid ethyl ester (dissolved in THF) to the base. Stir for 45 minutes to ensure complete enolate formation.

  • Electrophile Trapping: Add allyl bromide (1.2 equiv) dropwise.

  • Workup: Allow the reaction to warm to 0°C over 2 hours. Quench with saturated NH₄Cl. Extract with EtOAc, dry over Na₂SO₄, and concentrate.[3]

Step 2: Ester Hydrolysis

  • Dissolve the crude alkylated ester in a 3:1 mixture of THF:Water.

  • Add LiOH·H₂O (3.0 equiv).

  • Stir at room temperature for 12 hours (monitor by TLC/LCMS).

  • Acidify to pH 3 with 1N HCl and extract with DCM to yield the target acid.

Reactivity & Derivatization (The "Allyl Handle")

The defining feature of this scaffold is the allyl group . Unlike simple alkyl chains, the allyl moiety acts as a reactive "handle" for Diversity-Oriented Synthesis (DOS).

Orthogonal Transformations

The molecule possesses three distinct points of reactivity:

  • Carboxylic Acid (C3): Amide coupling (EDC/HOAt) to build peptide chains.

  • N-Cbz (N1): Cleaved by hydrogenolysis (H₂/Pd-C) or HBr/Acetic Acid.[1]

  • Allyl Group (C3-Sidechain): Open to metathesis and oxidation.

Functionalization Workflow

ReactivityMap Core Cbz-3-Allyl-3-Carboxy Piperidine RCM Ring-Closing Metathesis (RCM) (Grubbs Cat.) Core->RCM Oxidation Oxidative Cleavage (O3 / NaIO4) Core->Oxidation Coupling Peptide Coupling (HATU/Amine) Core->Coupling Spiro Spirocyclic Peptidomimetics RCM->Spiro Cyclization Aldehyde C3-Aldehyde/Alcohol (Scaffold Extension) Oxidation->Aldehyde Functional Group Interconversion Peptide Conformationally Restrained Peptides Coupling->Peptide Elongation

Figure 2: Divergent synthesis pathways utilizing the allyl handle for library generation.[1]

Strategic Insight: The Ring-Closing Metathesis (RCM) pathway is particularly valuable. By coupling an alkene-containing amine to the carboxylic acid, one can perform RCM between the C3-allyl and the amide side chain to generate spirocyclic lactams .[1] These structures mimic


-turns in proteins and are highly sought after in GPCR ligand design.[1]

Applications in Drug Development[2][3][5]

Renin Inhibitors and GPCR Ligands

Research into aspartic protease inhibitors (e.g., Renin) has heavily utilized 3,4- and 3,5-disubstituted piperidines. The 3,3-disubstituted scaffold offers a unique vector for filling hydrophobic pockets (S1/S3 subsites) in enzymes. The quaternary center prevents metabolic oxidation at the


-carbon, a common clearance pathway for piperidine drugs.
Constrained Amino Acids

In peptide synthesis, replacing a flexible residue (like Gly or Ala) with 3-allyl-3-carboxypiperidine induces a "kink" in the backbone.[1]

  • Effect: Reduces the entropic penalty of binding to a target.

  • Utility: Stabilizing helical or turn conformations in macrocyclic peptides.

References

  • ChemScene. (2025). 3-Allyl-1-((benzyloxy)carbonyl)piperidine-3-carboxylic acid Product Data. Retrieved from [4]

  • BenchChem. (2025). 1-Cbz-3-allylpiperidine-3-carboxylic Acid: Structure and Synthesis. Retrieved from

  • PubChem. (2025).[5] Compound Summary: 1-((Benzyloxy)carbonyl)piperidine-3-carboxylic acid (Precursor Data). National Library of Medicine. Retrieved from

  • Mishra, S., et al. (2023).[6] "Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine." Journal of the American Chemical Society.[7][6] Retrieved from

  • Bezencon, O., et al. (2009).[8] "Design and preparation of potent, nonpeptidic, bioavailable renin inhibitors." Journal of Medicinal Chemistry. (Contextual grounding for 3,5-disubstituted piperidine utility).

Sources

Alpha-Allyl Nipecotic Acid (Cbz-Protected): A Strategic Chiral Building Block in Advanced Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The exploration of novel bioactive molecules relies heavily on the design and synthesis of complex molecular architectures with precise three-dimensional arrangements. Among these, 1-Cbz-3-allylpiperidine-3-carboxylic acid (CAS: 1363166-12-4) has emerged as a highly versatile, conformationally restricted building block[1]. As a Senior Application Scientist, I have structured this technical guide to provide an in-depth analysis of its stereoelectronic profile, a self-validating synthetic methodology, and its downstream applications in drug development, particularly in the synthesis of GABA uptake inhibitors and peptidomimetics.

Stereoelectronic Profile and Rational Design

Nipecotic acid (piperidine-3-carboxylic acid) is a well-documented inhibitor of the γ-aminobutyric acid (GABA) transporter 1 (mGAT1)[2]. However, to improve blood-brain barrier (BBB) penetrance and target selectivity, medicinal chemists frequently modify the piperidine core.

The introduction of an allyl group at the α-position (C3) creates a quaternary stereocenter that severely restricts the conformational flexibility of the piperidine ring. The bulky carbobenzyloxy (Cbz) protecting group on the nitrogen atom, combined with the allyl and carboxylic acid groups, introduces significant steric and stereoelectronic effects that dictate the molecule's preferred chair conformation[1].

Why Cbz Protection? The Cbz group is selected over alternatives like Boc or Fmoc for two critical reasons:

  • Base Stability: The synthesis requires the generation of a lithium enolate using strong, non-nucleophilic bases (e.g., LDA). The Cbz group is highly stable under these conditions, preventing premature deprotection or carbamate degradation[3].

  • Orthogonal Deprotection: The Cbz group can be cleanly removed via catalytic hydrogenolysis (Pd/C, H₂), exposing the secondary amine for subsequent

    
    -alkylation with lipophilic appendages (a key step in synthesizing tiagabine analogs) without requiring harsh acidic conditions that might isomerize or degrade the allyl moiety[3].
    
Synthetic Methodology: The α-Allylation Workflow

The construction of the 3,3-disubstituted piperidine core is achieved through a divergent synthetic strategy starting from commercially available nipecotic acid[3]. The critical step is the diastereoselective C-C bond formation via enolate alkylation.

Synthesis A Nipecotic Acid (Piperidine-3-carboxylic acid) B N-Protection (Cbz-Cl, Base) A->B C 1-Cbz-piperidine-3-carboxylic acid B->C D Esterification (MeI, K2CO3) C->D E Methyl 1-Cbz-piperidine-3-carboxylate D->E F Enolate Formation (LDA, -78 °C, THF) E->F G Lithium Enolate Intermediate F->G H α-Allylation (Allyl Bromide) G->H I Methyl 1-Cbz-3-allylpiperidine-3-carboxylate H->I J Ester Hydrolysis (LiOH/H2O) I->J K 1-Cbz-3-allylpiperidine-3-carboxylic acid (Target Compound) J->K

Synthetic workflow for 1-Cbz-3-allylpiperidine-3-carboxylic acid via α-allylation.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system to ensure high yield and stereochemical integrity.

Phase 1: Protection and Esterification

  • 
    -Protection:  Suspend nipecotic acid (1.0 eq) in a biphasic mixture of THF and saturated aqueous NaHCO₃. Cool to 0 °C. Add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise. Causality: The biphasic system prevents the over-acylation of the carboxylate while maintaining the amine in its nucleophilic free-base form.
    
  • Esterification: Isolate the 1-Cbz-piperidine-3-carboxylic acid and dissolve in DMF. Add K₂CO₃ (1.5 eq) and methyl iodide (1.2 eq). Stir at room temperature for 4 hours. Validation: Monitor via TLC (Hexanes:EtOAc 1:1). The complete disappearance of the highly polar acid spot confirms successful conversion to Methyl 1-Cbz-piperidine-3-carboxylate[4].

Phase 2: α-Allylation (The Critical Step) 3. Enolate Generation: Dissolve the ester (1.0 eq) in anhydrous THF under an inert argon atmosphere. Cool the reaction flask to -78 °C using a dry ice/acetone bath. Add a freshly prepared solution of Lithium Diisopropylamide (LDA, 1.2 eq) dropwise over 30 minutes.

  • Expert Insight: Maintaining -78 °C is non-negotiable. It ensures the formation of the kinetic enolate and prevents self-condensation (Claisen condensation) of the ester[3].

  • Alkylation: After stirring for 1 hour at -78 °C, add allyl bromide (1.5 eq) dropwise. Allow the reaction to slowly warm to -40 °C over 2 hours. Validation: Quench a micro-aliquot in saturated NH₄Cl and analyze via LC-MS to confirm the mass shift (+40 Da) corresponding to the allylated product.

  • Quench & Workup: Quench the bulk reaction with saturated aqueous NH₄Cl at -40 °C. Extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography to yield Methyl 1-Cbz-3-allylpiperidine-3-carboxylate[4].

Phase 3: Hydrolysis 6. Deprotection of the Carboxylate: Dissolve the allylated ester in a 3:1:1 mixture of THF:MeOH:H₂O. Add LiOH·H₂O (3.0 eq) and stir at room temperature for 12 hours. Acidify to pH 2 using 1M HCl to precipitate the final product, 1-Cbz-3-allylpiperidine-3-carboxylic acid [3].

Physicochemical & Analytical Data

To ensure rigorous quality control during synthesis, researchers should reference the following quantitative parameters[1][4][5]:

PropertyValue
IUPAC Name 1-phenylmethoxycarbonyl-3-prop-2-enylpiperidine-3-carboxylic acid
CAS Number 1363166-12-4
Molecular Formula C₁₇H₂₁NO₄
Molecular Weight 303.35 g/mol
InChI Key GCIRLADWUAJKSS-UHFFFAOYSA-N
Appearance White to off-white solid / tacky oil (depending on purity/solvation)
Solubility Soluble in THF, DMF, DMSO, and Methanol
Downstream Applications: Divergent Derivatization

The true value of 1-Cbz-3-allylpiperidine-3-carboxylic acid lies in its dual functional handles: the terminal alkene and the protected secondary amine. These handles allow for divergent synthesis into highly complex architectures[6].

Applications Target 1-Cbz-3-allylpiperidine-3-carboxylic acid Metathesis Cross-Metathesis (Grubbs Catalyst) Target->Metathesis Heck Intramolecular Heck (Pd Catalyst) Target->Heck Deprotect Cbz Hydrogenolysis (Pd/C, H2) Target->Deprotect Lactonization Iodolactonization (I2, NaHCO3) Target->Lactonization Func1 Functionalized Alkenes Metathesis->Func1 Func2 Bicyclic/Spiro Systems Heck->Func2 Func3 Secondary Amine (Ready for N-Alkylation) Deprotect->Func3 Func4 Spiro-lactones Lactonization->Func4

Divergent downstream derivatization pathways utilizing the allyl and Cbz handles.

Strategic Transformations
  • Spirocyclic System Generation: The spatial proximity of the carboxylic acid and the allyl group allows for intramolecular cyclization. Treating the compound with iodine and a mild base (NaHCO₃) induces iodolactonization, yielding a rigid spiro-lactone. This is a highly sought-after motif in modern drug discovery for disrupting protein-protein interactions.

  • Intramolecular Heck Reactions: By converting the carboxylic acid to an acyl halide or utilizing a suitable palladium catalyst, the allyl group can be engaged in an intramolecular Heck reaction to form bridged bicyclic systems[6].

  • ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -Alkylation for CNS Targeting:  Following catalytic hydrogenolysis of the Cbz group, the exposed secondary amine can be alkylated with bulky, lipophilic groups (e.g., via Suzuki-Miyaura cross-coupling pathways or direct alkylation with bisaryl-alkyl halides). This dramatically increases the lipophilicity of the nipecotic acid derivative, facilitating BBB transport for the treatment of neurological disorders like epilepsy.
    
References
  • Accela ChemBio. "Methyl 1-Cbz-3-allylpiperidine-3-carboxylate | 1363166-19-1". AccelaChem Product Catalog. Available at:[Link]

  • ResearchGate. "Development of Highly Potent GAT1 Inhibitors: Synthesis of Nipecotic Acid Derivatives". ResearchGate Publications. Available at:[Link]

Sources

Engineering Novel Piperidine-3-Carboxylic Acid Building Blocks: A Technical Blueprint for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Grounding

Piperidine-3-carboxylic acid (commonly referred to as nipecotic acid) is a conformationally restricted cyclic amine that serves as a privileged, highly versatile scaffold in modern medicinal chemistry[1]. The strategic functionalization of the piperidine ring—specifically at the secondary amine (N1) and the carboxylic acid (C3) positions—enables the precise tuning of stereochemistry, lipophilicity, and pharmacokinetic properties. This makes it an indispensable chiral building block for developing neuroactive drugs, antimicrobial agents, and targeted enzyme inhibitors.

As a Senior Application Scientist, I approach the derivatization of piperidine-3-carboxylic acid not merely as a synthetic exercise, but as the construction of a highly optimized delivery vehicle for pharmacophores.

Neuropharmacology: GABA Transporter (GAT) Inhibition

The most prominent application of nipecotic acid derivatives lies in the regulation of ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-aminobutyric acid (GABA) within the central nervous system (CNS). Lipophilic N-substituted nipecotic acid derivatives act as potent, competitive inhibitors of GABA transporters (such as mGAT4 and hGAT-3). By preventing the reuptake of GABA from the synaptic cleft, these building blocks amplify inhibitory neurotransmission, yielding profound anticonvulsant and anxiolytic effects[2].

GABAPathway Presynaptic Presynaptic Terminal (GABA Release) Synapse Synaptic Cleft (Active GABA Pool) Presynaptic->Synapse Exocytosis Receptor Postsynaptic GABAA Receptor (Inhibitory Response) Synapse->Receptor Receptor Binding Transporter mGAT4 / hGAT-3 Transporter (GABA Reuptake) Synapse->Transporter Reuptake Clearance Transporter->Presynaptic Recycling Inhibitor Nipecotic Acid Derivatives (e.g., DDPM-3960) Inhibitor->Transporter Competitive Inhibition

Fig 1: Mechanism of GABA transporter inhibition by lipophilic nipecotic acid derivatives.

Osteo-Therapeutics: Cathepsin K Inhibition

Beyond neuropharmacology, novel piperidine-3-carboxamide derivatives have emerged as highly selective inhibitors of Cathepsin K, a cysteine protease responsible for bone resorption[3]. By coupling the C3-carboxylic acid group with specific amines and protecting the N1 position with sulfonyl groups, researchers have engineered compounds (e.g., Compound H-9) that effectively downregulate Cathepsin K expression and restore bone mineral density in vivo[3].

Quantitative Structure-Activity Relationship (QSAR) Data

To illustrate the biological efficacy of these building blocks, the following table synthesizes the inhibitory potencies of several novel piperidine-3-carboxylic acid derivatives against their respective therapeutic targets.

Compound DesignationPrimary TargetBiological ActivityClinical / Preclinical Relevance
(S)-SNAP-5114 mGAT4pIC50 = 5.71Reference standard for mGAT4 transporter inhibition[4].
DDPM-859 mGAT4pIC50 = 5.78Engineered for improved subtype selectivity (mGAT4 vs mGAT3)[2].
DDPM-1457 mGAT4pIC50 = 5.87Features a tris(4-methoxyphenyl)but-2-en-1-yl moiety for enhanced chemical stability[2].
DDPM-3960 ((S)-8d) mGAT4 / hGAT-3pIC50 = 6.59 / 6.49Highly potent anticonvulsant with >99% serum protein binding and excellent brain penetration[4].
Compound H-9 Cathepsin KIC50 = 0.08 µMPotent anti-osteoporosis agent; efficacy comparable to MIV-711 (Phase 2a clinical trials)[3].

Self-Validating Experimental Methodologies

Reproducibility in synthesizing and evaluating piperidine-3-carboxylic acid derivatives relies on understanding the chemical causality behind each experimental condition. The following protocols are designed as self-validating systems to ensure high-fidelity results.

Protocol: Synthesis of N-Sulfonyl Piperidine-3-Carboxylic Acid Intermediates

This workflow details the N-sulfonylation of piperidine-3-carboxylic acid, a critical first step in generating Cathepsin K inhibitors[3].

SynthesisWorkflow SM Piperidine-3-carboxylic acid (Starting Material) Sulfonylation N-Sulfonylation (R-SO2Cl, NaOH, THF) SM->Sulfonylation Step 1 Acidification Acidification (4M HCl, pH 2-3) Sulfonylation->Acidification Step 2 Amidation Amide Coupling (EDCI, DMAP, DCM) Acidification->Amidation Step 3 Target Target Carboxamide (e.g., Compound H-9) Amidation->Target Step 4

Fig 2: Self-validating synthetic workflow for novel piperidine-3-carboxamide derivatives.

Step 1: Reagent Preparation & Basification

  • Action: Suspend 3-piperidinecarboxylic acid (1.0 eq, 7.7 mmol) and NaOH (1.2 eq, 9.2 mmol) in Tetrahydrofuran (THF) (20 mL)[3].

  • Causality: NaOH serves a dual purpose: it deprotonates the secondary amine of the piperidine ring to drastically enhance its nucleophilicity, and it acts as an acid scavenger to neutralize the HCl byproduct generated during sulfonylation. THF provides a polar aprotic medium that stabilizes the transition state without competing as a nucleophile.

Step 2: Sulfonylation & Reaction Monitoring

  • Action: Add the corresponding benzene sulfonyl chloride (1.2 eq, 9.2 mmol) dropwise at room temperature and stir for 4 hours[3]. Monitor via Thin-Layer Chromatography (TLC).

  • Causality: Dropwise addition prevents exothermic spikes that could lead to the formation of undesired sulfonic anhydrides.

  • Validation Checkpoint: TLC must show complete consumption of the highly polar starting material (which stays at the baseline) and the appearance of a higher-Rf spot corresponding to the N-protected intermediate.

Step 3: Workup & Acidification

  • Action: Evaporate the THF under reduced pressure. Dissolve the crude residue in 20 mL of deionized water and neutralize with 4 M HCl until a white precipitate forms (pH ~2-3)[3].

  • Causality: The intermediate exists as a soluble sodium carboxylate salt in the basic aqueous phase. Adding 4 M HCl protonates the C3-carboxylate, rendering the molecule neutrally charged and highly insoluble in water, driving precipitation.

Step 4: Purification & Spectral Validation

  • Action: Collect the precipitate via vacuum filtration and recrystallize from ethanol[3].

  • Validation Checkpoint: Perform

    
    H NMR (DMSO-
    
    
    
    ). A successful reaction is definitively confirmed by the presence of a broad singlet at
    
    
    ~12.51 ppm, corresponding to the free carboxylic acid proton, alongside the aromatic protons from the sulfonyl group (e.g.,
    
    
    7.67 ppm)[3].
Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

For CNS-targeted nipecotic acid derivatives (e.g., anticonvulsants), confirming blood-brain barrier (BBB) permeability is a mandatory preclinical gateway[5].

Step 1: Preparation of Donor and Acceptor Solutions

  • Action: Dissolve the synthesized piperidine-3-carboxylic acid derivative in a 5% DMSO/PBS buffer to create the donor solution.

  • Causality: Lipophilic nipecotic acid derivatives often suffer from poor aqueous solubility. 5% DMSO ensures complete dissolution without compromising the integrity of the artificial lipid membrane.

Step 2: Membrane Coating

  • Action: Coat the PVDF filter membrane (0.45 µm pore size) with a 1% solution of porcine brain lipid extract dissolved in dodecane.

  • Causality: Porcine brain lipids accurately mimic the specific phospholipid composition and highly lipophilic environment of the human blood-brain barrier, providing a highly predictive in vitro model[5].

Step 3: Incubation & Quantification

  • Action: Assemble the donor and acceptor wells and incubate at room temperature for 18 hours. Quantify the concentration of the compound in both wells using LC-MS/MS.

  • Validation Checkpoint: Calculate the effective permeability (

    
    ). The system is self-validating only if a known highly permeable standard (e.g., Tiagabine) run in parallel yields a 
    
    
    
    cm/s. If the reference standard fails, the lipid membrane integrity has been compromised, and the assay must be repeated.

Conclusion

The piperidine-3-carboxylic acid scaffold is far more than a simple cyclic amino acid; it is a highly tunable vector for drug discovery. By systematically manipulating the N1 and C3 positions, researchers can direct these building blocks toward diverse therapeutic targets—from inhibiting GABA reuptake in the synaptic cleft to halting bone resorption via Cathepsin K blockade. Adhering to strict, mechanistically grounded synthetic and analytical protocols ensures that these novel derivatives translate reliably from the bench to preclinical models.

References

  • Interesting Facts about Piperidine-3-Carboxylic Acid - Solubility of Things. 1[1]

  • Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-Carboxylic Acid via Amide Coupling - Asian Journal of Chemistry.

  • Design, synthesis, evaluation and molecular modeling studies of some novel N-substituted piperidine-3-carboxylic acid derivatives as potential anticonvulsants - Scilit. 5[5]

  • Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 Inhibitors - Journal of Medicinal Chemistry (ACS Publications). 4[4]

  • Development of an (S)-1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}piperidine-3-carboxylic acid [(S)-SNAP-5114] carba analogue inhibitor for murine γ-aminobutyric acid transporter type 4 - ChemMedChem (PubMed). 2[2]

  • Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K - Molecules (PMC).3[3]

Sources

Methodological & Application

Application Note: Synthesis of Conformationally Constrained Peptides using 1-Cbz-3-allylpiperidine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and peptide engineering. It details the utilization of 1-Cbz-3-allylpiperidine as a critical scaffold for generating conformationally constrained peptidomimetics via Ring-Closing Metathesis (RCM).

Executive Summary

The flexibility of linear peptides often results in poor bioavailability and low receptor selectivity. Constraining the peptide backbone into a macrocycle or specific secondary structure (e.g.,


-turn) significantly enhances metabolic stability and binding affinity.

This guide details the protocol for utilizing 1-Cbz-3-allylpiperidine —a chiral, functionalized piperidine scaffold—to synthesize "stapled" or macrocyclic peptides. The 3-allyl group serves as a pre-installed "handle" for Olefin Ring-Closing Metathesis (RCM), while the piperidine ring acts as a rigid proline surrogate, inducing local conformational bias.

Key Applications
  • 
    -Turn Mimetics:  The piperidine ring forces the backbone into a kink, mimicking type II' 
    
    
    
    -turns.
  • RCM Macrocyclization: The allyl handle couples with other olefinic amino acids (e.g., Allylglycine, O-allylserine) to form stable hydrocarbon bridges.

  • Protease Resistance: The non-natural backbone prevents enzymatic degradation.

Strategic Synthesis Overview

The integration of 1-Cbz-3-allylpiperidine into a peptide sequence requires a specific workflow to ensure orthogonality between the Cbz (Carboxybenzyl) protecting group, the Fmoc chemistry used in Solid-Phase Peptide Synthesis (SPPS), and the Allyl handle used for metathesis.

The "Orthogonal" Challenge
  • Cbz Group: Stable to TFA (used in Boc cleavage) and basic conditions (Fmoc cleavage). Removed via hydrogenolysis (

    
    ) or strong acid (HF/HBr).
    
  • RCM Catalyst: Ruthenium carbenes (Grubbs) are sensitive to free amines but compatible with carbamates (Cbz/Fmoc).

  • Critical Decision: The Cbz group is typically retained during SPPS and RCM to protect the piperidine nitrogen, then removed after cyclization if the nitrogen is part of the pharmacophore, or exchanged for Fmoc prior to SPPS if the piperidine is an internal residue.

Workflow Diagram

PeptideSynthesis cluster_0 Critical Control Point Start 1-Cbz-3-allylpiperidine (Starting Material) Step1 Functionalization (C4-Carboxylation or Glycine Alkylation) Start->Step1 Activation Step2 SPPS Integration (Coupling to Resin) Step1->Step2 Fmoc-SPPS Step3 Ring-Closing Metathesis (Grubbs II Catalyst) Step2->Step3 On-Resin RCM Step4 Cleavage & Deprotection (TFA / H2) Step3->Step4 Final Polish

Figure 1: Strategic workflow for integrating allyl-piperidine scaffolds into peptide synthesis.

Experimental Protocols

Phase 1: Preparation of the Fmoc-Building Block

Note: 1-Cbz-3-allylpiperidine is an amine intermediate. To use it in SPPS, it must be converted into an amino acid (typically at the C4 position or via N-alkylation of a glycine equivalent).

Objective: Synthesize Fmoc-3-allylpiperidine-4-carboxylic acid (or similar coupling-ready monomer).

  • Lithiation & Carboxylation:

    • Dissolve 1-Cbz-3-allylpiperidine in dry THF under Argon.

    • Cool to -78°C. Add sec-BuLi (1.1 eq) dropwise to generate the lithiated species (directed by the Cbz group).

    • Quench with dry

      
       gas (or dry ice) to install the carboxylic acid at C4 (or C2 depending on specific substitution patterns/directing groups).
      
    • Alternative: If using as an N-terminal cap, skip to Phase 2.

  • Protecting Group Exchange (Cbz

    
     Fmoc): 
    
    • Note: Cbz is not labile to SPPS cleavage. If the piperidine is internal, swap Cbz for Fmoc.

    • Hydrogenolysis: Treat with

      
       (1 atm), Pd/C in MeOH. Warning: This reduces the allyl alkene.
      
    • Preferred Route (Chemoselective): Use iodotrimethylsilane (TMSI) or HBr/AcOH for Cbz removal if alkene preservation is required, immediately followed by reaction with Fmoc-OSu and

      
       in Dioxane/Water.
      
Phase 2: Solid-Phase Peptide Synthesis (SPPS)

Reagents: Rink Amide Resin (0.6 mmol/g), Fmoc-amino acids, HBTU/HOBt, DIPEA.

StepReagentConditionsMechanism
Swelling DCM / DMF30 min, RTSolvation of resin matrix.
Deprotection 20% Piperidine in DMF2 x 10 minRemoval of Fmoc group.
Coupling Fmoc-AA-OH (4 eq), HBTU (3.9 eq), DIPEA (8 eq)45 min, RTAmide bond formation.
Scaffold Coupling Fmoc-3-allylpiperidine-COOH (2.5 eq)2 hours , Double CoupleSlower kinetics due to steric bulk.
Partner Coupling Fmoc-Allylglycine-OH (4 eq)StandardInstalls the second olefin for RCM.

Critical Insight: Place the allyl-piperidine and the allyl-glycine at positions


 and 

(or

) to favor alpha-helical stapling, or

and

for tight turns.
Phase 3: On-Resin Ring-Closing Metathesis (RCM)

This is the most sensitive step. Oxygen and incomplete solvation are the primary causes of failure.

Reagents: Grubbs Catalyst (2nd Generation) or Hoveyda-Grubbs II.[1] Solvent: Anhydrous 1,2-Dichloroethane (DCE) (degassed).

Protocol:

  • Solvent Exchange: Wash resin 3x with DCM, then 3x with anhydrous DCE.

  • Catalyst Preparation: Dissolve Grubbs II catalyst (20 mol%) in degassed DCE.

    • Tip: Add 0.4M LiCl in DMF to the mixture if the peptide is prone to aggregation (pseudoproline effect).

  • Reaction: Add catalyst solution to the resin.[1][2] Agitate gently (rocking, not stirring) at 40°C for 2 hours.

    • Microwave Option: 100°C for 15 mins (CEM Liberty Blue) improves yield for difficult sequences.

  • Refresh: Drain and repeat with fresh catalyst for another 2 hours to ensure conversion.

  • Wash: Wash resin with DCE (3x), DCM (3x), and MeOH (3x) to remove ruthenium residues.

    • Scavenging: Wash with a solution of DMSO/DMF (1:[1]1) or use a thiourea scavenger to remove trace Ru, which can catalyze side reactions during cleavage.

Phase 4: Cleavage and Analysis[2]
  • Cleavage Cocktail: TFA/TIS/Water (95:2.5:2.5). Agitate for 2 hours.

  • Precipitation: Filter resin, concentrate filtrate, and precipitate in cold diethyl ether.

  • Analysis:

    • LC-MS: Look for the mass shift of -28 Da (loss of ethylene

      
      ) compared to the linear precursor. This confirms successful RCM.
      
    • Stereochemistry: RCM typically favors the trans (E) isomer, but mixtures can occur. Separation via Prep-HPLC may be required.

Mechanism of Action (RCM Pathway)

The formation of the macrocycle is driven by the release of ethylene gas. The piperidine ring reduces the entropic penalty of cyclization by pre-organizing the backbone.

RCM_Mechanism Precursor Linear Peptide (Resin-Bound) Intermediate Ruthenacyclobutane Intermediate Precursor->Intermediate Initiation Catalyst Grubbs II Catalyst (Ru-Carbene) Catalyst->Intermediate Coordinates Product Cyclic Peptide (Stapled) Intermediate->Product Collapse Byproduct Ethylene Gas (C2H4) (Driving Force) Intermediate->Byproduct Release

Figure 2: Catalytic cycle of Ring-Closing Metathesis on the peptide backbone.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete RCM Steric hindrance or aggregation.Use Microwave irradiation (100°C). Add LiCl/DMF chaotropic salts. Increase catalyst loading to 30 mol%.
Ruthenium Contamination Catalyst binding to peptide.Wash resin with 5% thiourea or DMSO after reaction.
Alkene Reduction Hydrogenolysis of Cbz post-RCM.Avoid

if the alkene is needed. Use acid-labile protecting groups or perform Cbz removal before RCM if possible (requires orthogonal protection strategy).
Oligomerization High concentration (Cross-metathesis).Perform RCM on-resin (pseudo-dilution effect) rather than in solution.

References

  • Fobian, Y. M., et al. (1996). New routes to conformationally restricted peptide building blocks: A convenient preparation of bicyclic piperazinone derivatives.[3] Bioorganic & Medicinal Chemistry Letters.[3] Link

  • O'Leary, E. C., et al. (2011). Ring-Closing Metathesis in Peptides – the Sting is in the Tail! ResearchGate. Link

  • BenchChem. The Enduring Guardian: A Technical Guide to the Cbz Protecting Group in Peptide Synthesis.Link

  • Drug Hunter. (2023). Macrocyclization via Ring-Closing Metathesis in Drug Discovery and Process Chemistry.[4]Link

  • White Rose eTheses. Synthesis of Piperidines Using Organometallic Chemistry.Link

Disclaimer: This protocol involves the use of hazardous chemicals (TFA, Grubbs Catalyst, Organolithiums). All procedures should be performed in a fume hood with appropriate PPE.

Sources

Application Note: Ring-Closing Metathesis (RCM) of Allyl-Substituted Amino Acids for Peptidomimetic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals Discipline: Synthetic Peptide Chemistry & Drug Discovery

Introduction & Mechanistic Principles

The development of conformationally constrained peptides is a cornerstone of modern drug discovery. By locking a peptide into its bioactive conformation (e.g., an α-helix or a β-turn), researchers can dramatically enhance target affinity, improve membrane permeability, and confer resistance against proteolytic degradation[1].

Ring-closing metathesis (RCM), catalyzed by Ruthenium-based alkylidene complexes, has emerged as a premier methodology for synthesizing these rigidified architectures[2]. By incorporating allyl-substituted amino acids (such as L-allylglycine,


-allyl-tyrosine, or 

-disubstituted pentenyl amino acids) into a linear peptide sequence, RCM facilitates the formation of a highly stable, non-native carbon-carbon double bond[1][3].

Unlike traditional disulfide or lactam bridges, the all-hydrocarbon staple generated by RCM is completely stable to in vivo proteases. However, translating this reaction from simple organic molecules to complex, resin-bound peptides requires a rigorous understanding of catalyst kinetics, solvent microenvironments, and side-reaction suppression.

Experimental Design & Causality

Designing a successful RCM protocol requires more than simply mixing a catalyst with a diene. As an application scientist, you must engineer the reaction conditions to favor intramolecular cyclization over intermolecular oligomerization, while preventing catalyst degradation.

The "Pseudodilution" Advantage of Solid-Phase Synthesis

Performing RCM in solution requires extreme high-dilution conditions (often <1 mM) to prevent intermolecular cross-metathesis. By performing the reaction on a solid support (Solid-Phase Peptide Synthesis, SPPS), we leverage the pseudodilution effect [1]. The physical tethering of the peptide chains to the resin matrix restricts their translational mobility, kinetically favoring intramolecular ring closure even at high localized concentrations.

Catalyst Selection: Sterics vs. Reactivity

The choice of Ruthenium catalyst is dictated by the steric hindrance and electron density of the terminal olefins:

  • 1st Generation Grubbs Catalyst: Ideal for unhindered, electron-rich terminal dienes (e.g., simple allylglycine residues). It exhibits high functional group tolerance but struggles with sterically congested

    
    -disubstituted amino acids[2][4].
    
  • 2nd Generation Grubbs & Hoveyda-Grubbs Catalysts: The incorporation of an N-heterocyclic carbene (NHC) ligand significantly increases the catalytic activity. These are mandatory for hindered substrates like

    
    -allyl-tyrosine or when forming highly strained macrocycles[1].
    

Catalyst_Selection Start Substrate Sterics & Electronics Unhindered Unhindered Terminal Dienes (e.g., Allylglycine) Start->Unhindered Hindered Sterically Hindered / Poorly Reactive (e.g., O-Allyl-Tyrosine) Start->Hindered Grubbs1 Grubbs I Catalyst (High functional group tolerance) Unhindered->Grubbs1 Grubbs2 Grubbs II / Hoveyda-Grubbs II (High reactivity, NHC ligand) Hindered->Grubbs2 Success High Yield Cyclization Grubbs1->Success Grubbs2->Success

Decision matrix for selecting Ruthenium catalysts based on substrate properties.

Suppressing Isomerization and Desallylation

A critical failure point in peptide RCM is the formation of desallyl side products. This occurs when the Ruthenium catalyst degrades into a Ru-hydride species, which catalyzes the undesired isomerization of the terminal double bond, followed by cleavage[1].

  • Causality-Driven Solution: The addition of an isomerization suppressant, such as 1,4-benzoquinone , intercepts the Ru-hydride species. While this slightly reduces the overall catalytic turnover rate, it dramatically increases the purity of the final cyclic peptide by eliminating truncated byproducts[1].

Step-by-Step Protocol: On-Resin RCM

This protocol is a self-validating system designed for the cyclization of peptides containing two allyl-substituted amino acids spaced by


 (one 

-helical turn).
Phase 1: Preparation and Degassing
  • Resin Swelling: Transfer 100 mg of linear peptidyl-resin (synthesized via standard Fmoc chemistry) to a fritted reaction vessel. Wash thoroughly with Dimethylformamide (DMF) to remove residual synthesis reagents, followed by Dichloromethane (DCM). Swell the resin in 2.0 mL of anhydrous 1,2-dichloroethane (DCE) for 30 minutes.

    • Causality: DCE is a non-coordinating solvent that maximizes resin swelling without poisoning the Ruthenium catalyst (unlike DMF or DMSO).

  • Degassing: Bubble dry Argon or Nitrogen gas through the resin suspension for 15 minutes.

    • Causality: Oxygen degrades Ru-alkylidene complexes. Furthermore, saturating the solvent with inert gas establishes a gradient that will help drive off the ethylene byproduct later[4].

Phase 2: The Metathesis Reaction
  • Catalyst Activation: In a separate dry vial, dissolve 20 mol% of the selected Ruthenium catalyst (relative to the resin loading) and 10 mol% 1,4-benzoquinone in 1.0 mL of anhydrous, degassed DCE.

  • Reaction Execution: Add the catalyst solution to the resin. Agitate the mixture at 35–40 °C for 4 to 12 hours. Crucial: Maintain a gentle, continuous bubbling of Nitrogen through the vessel during the reaction.

    • Causality: RCM is a reversible equilibrium reaction. Continuous Nitrogen bubbling physically purges the generated ethylene gas from the system, driving the thermodynamic equilibrium strictly toward the ring-closed product[4].

Phase 3: Self-Validation and Cleavage
  • Micro-Cleavage (Quality Control): Withdraw ~2 mg of resin. Wash with DCM, treat with 100 µL of cleavage cocktail (95% TFA / 2.5% TIS / 2.5% H2O) for 30 minutes, and analyze via LC-MS.

    • Validation Check: Look for a mass shift of exactly -28.03 Da relative to the linear precursor, confirming the loss of one ethylene molecule. If unreacted linear peptide remains, repeat Step 4 with a fresh batch of catalyst[3].

  • Ruthenium Scavenging: Once conversion is confirmed, drain the reaction vessel and wash the resin with a solution of 10% DMSO in DCM (3 × 5 min).

    • Causality: DMSO coordinates to the residual Ruthenium, washing the dark brown color off the resin and preventing metal contamination during final cleavage.

  • Final Cleavage: Treat the resin with the TFA cleavage cocktail for 2 hours. Evaporate the TFA, precipitate the cyclic peptide in cold diethyl ether, centrifuge, and purify via RP-HPLC.

RCM_Workflow A Linear SPPS Assembly B Resin Swelling & Degassing A->B C Catalyst Addition B->C D On-Resin RCM C->D E TFA Cleavage D->E F Cyclic Peptidomimetic E->F

Workflow for Solid-Phase Ring-Closing Metathesis of Allyl-Substituted Peptides.

Quantitative Data & Optimization

The following table synthesizes expected conversion yields based on substrate hindrance and catalyst selection, highlighting the necessity of optimized conditions for complex amino acids[1][4].

Substrate TypeCatalyst (20 mol%)SolventAdditivesTemp / TimeConversion Yield
Unhindered (L-Allylglycine)Grubbs IDCMNone25 °C / 2 h> 95%
Hindered (

-Allyl-Tyrosine)
Grubbs IIDCENone40 °C / 24 h~ 50% (High desallyl byproducts)
Hindered (

-Allyl-Tyrosine)
Hoveyda-Grubbs IIDCE1,4-Benzoquinone40 °C / 48 h> 70% (High purity)
Stapled (

-disubstituted)
Grubbs IDCEN₂ Bubbling100 °C (MW) / 0.5 h> 90%

Table 1: Comparative analysis of RCM conditions and resulting conversion efficiencies for various allyl-substituted peptide precursors.

Troubleshooting & Field Insights

  • Incomplete Cyclization: If the LC-MS validation step shows a mixture of linear and cyclic peptides, the peptide may be aggregating on the resin, hindering the macrocyclization transition state. Solution: Add 0.4 M LiCl to the DCE solvent. Chaotropic salts disrupt intermolecular hydrogen bonding between resin-bound peptide chains, exposing the terminal olefins to the catalyst.

  • Catalyst Poisoning: Certain amino acid side chains (e.g., unprotected amines, thioethers in methionine) can coordinate to the Ruthenium center and deactivate it. Solution: Ensure all reactive side chains are heavily protected (e.g., Boc, Trt) prior to RCM. If sequence design permits, perform RCM before coupling methionine residues.

References

1.[1] Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl). National Institutes of Health (NIH). Available at: 2.[2] Application of Ring-Closing Metathesis to the Synthesis of Rigidified Amino Acids and Peptides. Journal of the American Chemical Society. Available at: 3.[4] Stapled Peptides: Optimizing Ring-Closing Metathesis for Automation. Biotage. Available at: 4.[3] Synthesis of Hydrogen-Bond Surrogate α-helices as Inhibitors of Protein-Protein Interactions. National Institutes of Health (NIH). Available at:

Sources

Application Note: Overcoming Kinetic Barriers in Solid-Phase Peptide Synthesis (SPPS) Involving Sterically Hindered Amino Acids

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of sterically hindered amino acids—such as α-aminoisobutyric acid (Aib), N-methylated residues, and β-branched amino acids (Val, Ile, Thr)—is a critical strategy in modern peptide drug development. These modifications enhance proteolytic stability, enforce specific secondary structures, and improve membrane permeability. However, they introduce profound thermodynamic and kinetic barriers during Solid-Phase Peptide Synthesis (SPPS). This application note provides a comprehensive, self-validating methodology for synthesizing highly hindered peptides, detailing the mechanistic causality behind coupling failures and the chemical rationale for advanced coupling strategies.

Mechanistic Causality of Coupling Failures

To successfully couple hindered amino acids, one must first understand why standard SPPS protocols fail. The challenges are rooted in three primary mechanisms:

A. Steric Shielding and Nucleophilic Attenuation

The formation of a peptide bond requires the nucleophilic attack of an α-amine onto an activated carboxyl group. In residues like Aib or N-methyl amino acids, bulky side chains or N-alkyl groups physically shield the reaction center. Furthermore, secondary amines (present in N-methylated residues) are inherently poorer nucleophiles than primary amines due to steric hindrance, despite their slightly higher basicity. This drastically increases the activation energy required for acylation[1].

B. The Guanidinylation Dead-End

When acylation is kinetically slow, side reactions dominate. A critical failure point occurs when using standard uronium/aminium coupling reagents like HATU or HBTU. These reagents contain an highly electrophilic carbon atom. If the activated ester fails to react rapidly with the hindered amine, the unreacted amine will instead attack the uronium carbon. This permanently caps the growing peptide chain with a dead-end guanidino group, halting synthesis entirely.

C. Diketopiperazine (DKP) Formation

N-alkylation strongly favors the cis conformation of the amide bond. During the Fmoc deprotection of the third amino acid in a sequence, the free amine is perfectly positioned to undergo an intramolecular attack on the C-terminal ester linkage. This cleaves the dipeptide off the solid support as a cyclic diketopiperazine (DKP)[2].

Strategic Reagent Selection and Causality

To overcome these barriers, the synthesis environment must be thermodynamically energized and chemically optimized to prevent side reactions.

  • DIC/OxymaPure : The combination of N,N'-diisopropylcarbodiimide (DIC) and OxymaPure has emerged as the gold standard for hindered couplings. OxymaPure forms a highly reactive active ester, while the absence of an electrophilic uronium carbon completely eliminates the risk of guanidinylation[3]. Furthermore, this cocktail is exceptionally stable at the high temperatures required for microwave-assisted SPPS[4].

  • PyAOP : For extreme steric clashes (e.g., coupling an N-methyl residue onto another N-methyl residue), phosphonium salts like PyAOP are mandated. Because PyAOP relies on a phosphorus center rather than a carbon center, it cannot guanidinylate the N-terminus, allowing for massive reagent excesses and extended double-coupling times.

  • Thermal Activation (MW-SPPS) : Microwave irradiation or high-temperature heating blocks (75°C–90°C) directly provide the activation energy required to overcome steric clashes, increasing the coupling rate by over 16-fold compared to room temperature[5][6].

Quantitative Data: Coupling Efficiency Comparison

The following table summarizes the quantitative impact of different coupling strategies on sterically hindered residues (e.g., Aib-Aib or N-Me couplings), aggregated from process optimization literature[4][5][6].

Coupling StrategyReagentsTemp (°C)Time (min)Guanidinylation RiskTypical Yield (%)
Conventional (Control) HATU / DIEA2560 - 120High40 - 60%
Microwave-Assisted COMU / DIEA755 - 10Moderate>85%
High-Temp SPPS DIC / OxymaPure905 - 10None>95%
Phosphonium Double-Coupling PyAOP / DIEA25 - 7560None>90%

Workflow Visualization

The following diagram illustrates the logical workflow and integrated quality control (QC) checkpoints required for synthesizing hindered peptides.

SPPS_Hindered_Workflow Resin Peptidyl-Resin (Hindered N-terminus) PreAct Pre-activation (2 min) DIC/OxymaPure Resin->PreAct Coupling MW-Assisted Coupling (90°C, 10 min) PreAct->Coupling QC1 Chloranil Test (Secondary Amine QC) Coupling->QC1 Deprotect Fmoc Deprotection (20% Piperidine, 90°C) QC1->Deprotect Negative (Colorless) DoubleCouple Double Coupling PyAOP + DIEA QC1->DoubleCouple Positive (Blue) Microcleave Microcleavage & LC-MS (Final Validation) Deprotect->Microcleave Sequence Complete DoubleCouple->QC1 Re-evaluate

Workflow and validation cycle for coupling sterically hindered amino acids.

Self-Validating Experimental Protocols

To ensure trustworthiness, this protocol integrates a self-validating feedback loop. Standard Kaiser tests yield false negatives for secondary amines (like N-methyl groups) because they cannot form Ruhemann's purple. Therefore, the Chloranil test is strictly mandated for validation.

Protocol A: High-Temperature Coupling with DIC/OxymaPure

Causality Focus: Pre-activation prevents side reactions, while 90°C heating overcomes the steric energy barrier.

  • Resin Preparation : Swell 0.1 mmol of 2-Chlorotrityl chloride (2-CTC) resin in DMF for 30 minutes. Note: 2-CTC is chosen specifically because its massive steric bulk prevents C-terminal DKP formation[5].

  • Reagent Preparation : Dissolve 5.0 equivalents (0.5 mmol) of the Fmoc-protected hindered amino acid and 5.0 eq of OxymaPure in 2 mL of DMF[4].

  • Pre-Activation : Add 5.0 eq of DIC to the amino acid solution. Allow to pre-activate for exactly 2 minutes at room temperature. Causality: This forms the highly reactive Oxyma active ester before it touches the resin, minimizing exposure of the resin to unreacted DIC.

  • Coupling : Transfer the pre-activated solution to the resin. Heat the reaction vessel to 90°C (via microwave or heating block) with vigorous agitation for 10 minutes[4].

  • Washing : Drain the reactor and wash the resin with hot DMF (3 × 3 mL).

Protocol B: Validation via Chloranil Test

Causality Focus: Detecting unreacted secondary amines to prevent deletion sequences.

  • Sampling : Extract a few beads of the coupled resin and wash with DCM.

  • Reagent Addition : Add 2 drops of 2% acetaldehyde in DMF and 2 drops of 2% p-chloranil in DMF to the beads.

  • Incubation : Let sit at room temperature for 5 minutes.

  • Interpretation :

    • Colorless/Yellow beads : Coupling is complete. Proceed to Fmoc deprotection.

    • Blue/Green beads : Unreacted secondary amines remain. Do not deprotect. Proceed immediately to Protocol C.

Protocol C: Rescue Double-Coupling with PyAOP

Causality Focus: Utilizing phosphonium chemistry to push the reaction to completion without risking N-terminal guanidinylation.

  • Reagent Preparation : Dissolve 5.0 eq of the Fmoc-amino acid and 5.0 eq of PyAOP in 2 mL of DMF.

  • Base Addition : Add 10.0 eq of N,N-Diisopropylethylamine (DIEA).

  • Coupling : Add to the resin and react at 75°C for 30 minutes.

  • Re-validation : Wash the resin and repeat the Chloranil test (Protocol B).

Protocol D: Fmoc Deprotection & Final Validation
  • Deprotection : Treat the resin with 20% piperidine in DMF at 90°C for 2 minutes[4]. Wash thoroughly with DMF (5 × 3 mL).

  • Microcleavage : Extract 5 mg of resin. Treat with 100 µL of TFA/TIS/H2O (95:2.5:2.5) for 30 minutes.

  • LC-MS Analysis : Evaporate the cleavage cocktail, dissolve the residue in 50% Acetonitrile/Water, and analyze via LC-MS to confirm the target mass and absence of deletion sequences.

References

  • Solid-phase Peptide Synthesis (SPPS) in Research & Development - Gyros Protein Technologies - [Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey - ACS Publications - [Link]

  • Heating and microwave assisted SPPS of C-terminal acid peptides on trityl resin: The truth behind the yield - ResearchGate - [Link]

  • Peptide Coupling Reagents, More than a Letter Soup - Università degli Studi di Urbino - [Link]

  • An affordable and low-waste protocol for rapid and robust solid-phase peptide synthesis at elevated temperatures - ChemRxiv - [Link]

Sources

Application Notes and Protocols: Cross-Metathesis Reactions of 1-Cbz-3-allylpiperidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Strategic Modification of Privileged Scaffolds

The piperidine ring is a cornerstone of modern medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The ability to selectively functionalize this "privileged scaffold" is paramount for developing new chemical entities with tailored pharmacological profiles. 1-Cbz-3-allylpiperidine-3-carboxylic acid is a valuable building block, incorporating a constrained, non-natural amino acid motif. Cross-metathesis (CM) offers a powerful and direct route to introduce diverse functionalities at the terminus of the allyl group, thereby enabling rapid exploration of the chemical space around the piperidine core. This application note provides a comprehensive guide to the cross-metathesis of this substrate, addressing the unique challenges posed by its sterically hindered, quaternary center and the presence of a carboxylic acid.

Scientific Rationale and Mechanistic Considerations

Olefin metathesis, a Nobel Prize-winning technology, has revolutionized carbon-carbon double bond formation due to its high functional group tolerance and catalytic nature.[1][2] The reaction is catalyzed by ruthenium alkylidene complexes, commonly known as Grubbs catalysts, which facilitate the scrambling and reforming of double bonds.[1]

The generally accepted Chauvin mechanism proceeds through a series of [2+2] cycloadditions and cycloreversions, forming a metallacyclobutane intermediate. This catalytic cycle allows for the efficient transformation of two olefin partners into a new olefinic product, often with the liberation of a volatile byproduct like ethylene, which drives the reaction to completion.[2][3]

Diagram of the Cross-Metathesis Catalytic Cycle

Cross_Metathesis_Cycle Catalyst [Ru]=CH2 Intermediate1 Metallacyclobutane A Catalyst->Intermediate1 + Substrate Substrate1 Piperidine-Allyl (Substrate) Substrate1->Intermediate1 Intermediate2 [Ru]=CH-Piperidine Intermediate1->Intermediate2 - Ethylene Byproduct Intermediate3 Metallacyclobutane B Intermediate2->Intermediate3 + Partner Substrate2 R-CH=CH2 (Partner) Substrate2->Intermediate3 Intermediate3->Catalyst - Product Product

Caption: Catalytic cycle for the cross-metathesis of an allyl-substituted piperidine.

Experimental Design: Addressing the Substrate's Challenges

The successful cross-metathesis of 1-Cbz-3-allylpiperidine-3-carboxylic acid requires careful consideration of two primary structural features:

  • Steric Hindrance: The quaternary carbon at the 3-position presents significant steric bulk around the allyl group. This can hinder the approach of the bulky ruthenium catalyst, potentially slowing down the reaction rate and requiring more robust catalysts.

  • The Carboxylic Acid Moiety: Free carboxylic acids can potentially interact with the ruthenium center, leading to catalyst deactivation or undesired side reactions.[4][5] While some metathesis reactions tolerate carboxylic acids, it is often more reliable to protect this group, for instance, as a methyl ester, to ensure catalyst longevity and higher yields.

Catalyst Selection: The Key to Success

For sterically demanding substrates, second-generation Grubbs and Hoveyda-Grubbs catalysts are generally superior to their first-generation counterparts.[6] The N-heterocyclic carbene (NHC) ligand in these catalysts enhances their thermal stability and activity, particularly for challenging olefins.

  • Grubbs II (G-II): A highly active and versatile catalyst suitable for a wide range of CM reactions.

  • Hoveyda-Grubbs II (HG-II): Features a chelating isopropoxystyrene ligand, which imparts greater stability and allows for easier removal of ruthenium byproducts during purification.

  • Stewart-Grubbs Catalyst: This catalyst, with less sterically bulky N-tolyl groups on the NHC ligand, has shown increased efficiency for the formation of sterically hindered disubstituted olefins.[6][7][8]

Based on literature precedents for sterically hindered amino acid derivatives, the Hoveyda-Grubbs II and Stewart-Grubbs catalysts are recommended as primary choices for this transformation.[7][8][9]

Protocols

Protocol 1: Cross-Metathesis of 1-Cbz-3-allylpiperidine-3-carboxylic acid methyl ester

This protocol details the cross-metathesis reaction using the methyl ester of the title compound to avoid potential complications from the free carboxylic acid.

Materials:

  • 1-Cbz-3-allylpiperidine-3-carboxylic acid methyl ester (Substrate)

  • Olefin partner (e.g., methyl acrylate, styrene, 1-octene)

  • Hoveyda-Grubbs II Catalyst or Stewart-Grubbs Catalyst

  • Anhydrous, degassed dichloromethane (DCM) or toluene

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Experimental Workflow Diagram:

CM_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Substrate & Partner in Solvent B Degas with Argon/N2 A->B C Add Catalyst B->C D Heat to Reflux (e.g., 40-80°C) C->D E Monitor by TLC/GC-MS D->E F Cool to RT & Concentrate E->F G Column Chromatography F->G H Characterize Product G->H

Caption: General workflow for the cross-metathesis reaction.

Step-by-Step Procedure:

  • Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add 1-Cbz-3-allylpiperidine-3-carboxylic acid methyl ester (1.0 equiv).

  • Reagent Addition: Add the olefin partner (1.5-3.0 equiv) and dissolve the solids in anhydrous, degassed dichloromethane or toluene (to a concentration of 0.1-0.2 M).

  • Catalyst Addition: Add the Hoveyda-Grubbs II or Stewart-Grubbs catalyst (2-5 mol%).

  • Reaction: Heat the reaction mixture to reflux (40°C for DCM, 80-110°C for toluene) and stir for 4-24 hours. The reaction progress should be monitored by TLC or GC-MS.

  • Work-up: Upon completion, allow the reaction to cool to room temperature. The solvent is then removed under reduced pressure.

  • Purification: The crude residue is purified by flash column chromatography on silica gel to afford the desired cross-metathesis product.

Data Summary: Expected Outcomes and Optimization Parameters

The following table provides a hypothetical summary of expected outcomes based on analogous reactions found in the literature. Actual yields will vary depending on the specific olefin partner and reaction conditions.

Olefin PartnerCatalyst (mol%)SolventTemp. (°C)Time (h)Expected YieldKey Considerations
Methyl AcrylateHG-II (3%)Toluene801260-80%An electron-deficient partner, generally provides good yields.[10][11]
StyreneHG-II (3%)Toluene801655-75%Can be a challenging partner; higher temperatures may be needed.
1-OcteneS-G (2%)DCM40670-90%A Type I olefin, typically reacts efficiently.[7]
AcrylonitrileHG-II (5%)Toluene1102440-60%Can be inhibitory; slow addition of the catalyst may improve yield.[10][12]

Note on Stereoselectivity: Cross-metathesis reactions with second-generation Grubbs-type catalysts typically favor the formation of the E-isomer (trans) of the newly formed double bond.[13]

Troubleshooting and Expert Insights

  • Low Conversion: If the reaction stalls, a second portion of the catalyst (1-2 mol%) can be added. Ensure the solvent is rigorously degassed, as oxygen can deactivate the catalyst.

  • Homodimerization: If significant amounts of the homodimer of the piperidine substrate are observed, consider using a larger excess of the olefin partner.

  • Catalyst Removal: Hoveyda-Grubbs type catalysts are generally easier to remove. If residual ruthenium is an issue, washing the organic solution with a lead-scavenging resin or an aqueous solution of DMSO can be effective.

  • Free Carboxylic Acid: If attempting the reaction with the free acid is necessary, consider adding a stoichiometric amount of a non-coordinating base like cesium carbonate. Alternatively, more robust, acid-tolerant catalysts could be explored, though this is a less conventional approach.

Conclusion

Cross-metathesis provides a highly effective strategy for the late-stage functionalization of the 1-Cbz-3-allylpiperidine-3-carboxylic acid scaffold. By selecting the appropriate second-generation ruthenium catalyst and protecting the carboxylic acid as a methyl ester, a wide array of analogs can be synthesized efficiently. This approach is well-suited for the generation of compound libraries for structure-activity relationship studies in drug discovery and development.

References

  • Skowerski, K., et al. (2020). Dual Activity of Grubbs-Type Catalyst in the Transvinylation of Carboxylic Acids and Ring-Closing Metathesis Reactions. The Journal of Organic Chemistry, 85(24), 16265–16277. [Link]

  • Skowerski, K., et al. (2020). Dual Activity of Grubbs-Type Catalyst in the Transvinylation of Carboxylic Acids and Ring-Closing Metathesis Reactions. ResearchGate. [Link]

  • Skowerski, K., et al. (2020). Dual Activity of Grubbs-Type Catalyst in the Transvinylation of Carboxylic Acids and Ring-Closing Metathesis Reactions. PMC. [Link]

  • Trost, B. M., & Toste, F. D. (2011). α-Allyl-α-aryl α-Amino Esters in the Asymmetric Synthesis of Acyclic and Cyclic Amino Acid Derivatives by Alkene Metathesis. PMC. [Link]

  • Stewart, I. C., et al. (2008). Increased Efficiency in Cross-Metathesis Reactions of Sterically Hindered Olefins. Organic Letters, 10(3), 441–444. [Link]

  • Cortez, G. A., et al. (2007). Efficient enantioselective synthesis of piperidines through catalytic asymmetric ring-opening/cross-metathesis reactions. Angewandte Chemie International Edition, 46(24), 4534-8. [Link]

  • Perdicchia, D., et al. (2004). Microwave-Accelerated Cross-Metathesis Reactions of N-Allyl Amino Acid Substrates. ResearchGate. [Link]

  • Davies, H. M., et al. (2016). Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. PMC. [Link]

  • Legros, J., et al. (2015). Cross metathesis of unsaturated epoxides for the synthesis of polyfunctional building blocks. Beilstein Journal of Organic Chemistry, 11, 2018–2023. [Link]

  • Chemistry LibreTexts. (2023). Olefin Metathesis. Chemistry LibreTexts. [Link]

  • Connon, S. J., & Blechert, S. (2003). Recent Developments in Olefin Cross-Metathesis. Angewandte Chemie International Edition, 42(17), 1900-1923. [Link]

  • Stewart, I. C., et al. (2008). Increased Efficiency in Cross-Metathesis Reactions of Sterically Hindered Olefins. Organic Letters, 10(3), 441-444. [Link]

  • Organic Chemistry Portal. (n.d.). Cross Metathesis. Organic Chemistry Portal. [Link]

  • Rutjes, F. P. J. T., et al. (1998). Ruthenium-Catalyzed Ring Closing Olefin Metathesis of Non-Natural a-Amino Acids. Organic Letters, 1(5), 717-720. [Link]

  • Rull, S. G., et al. (2015). Olefin metathesis in air. Beilstein Journal of Organic Chemistry, 11, 2210-2226. [Link]

  • Mandava, S., et al. (2020). Cross-Metathesis of Methallyl Halides: Concise Enantioselective Formal Total Synthesis of (–)-Presphaerene. Frontiers in Chemistry, 8, 494. [Link]

  • Bouhrira, S., et al. (2023). Synthesis of New Dehydrodieugenol Derivatives via Olefin Cross Metathesis and In Vitro Evaluation of Their Trypanocidal Activity. Molecules, 28(14), 5434. [Link]

  • Li, J. J. (2023). Olefin Metathesis. Chemistry LibreTexts. [Link]

  • Reddy, P. V., et al. (2014). Grubbs cross-metathesis pathway for a scalable synthesis of γ-keto-α,β-unsaturated esters. The Journal of Organic Chemistry, 79(3), 1467-72. [Link]

  • Vantourout, J. C., et al. (2017). Approaches to α-functionalization of piperidines by C─H functionalization. ResearchGate. [Link]

  • Bandini, M., et al. (2003). A Cross Metathesis Based Protocol for the Effective Synthesis of Functionalised Allyl Bromides and Chlorides. ResearchGate. [Link]

  • Voigtritter, K., et al. (2011). Enhanced Olefin Cross Metathesis Reactions: The Copper Iodide Effect. PMC. [Link]

Sources

Preparation of GABA uptake inhibitors using nipecotic acid analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the chemical synthesis and biological validation of nipecotic acid (NPA) analogs designed to function as


-aminobutyric acid (GABA) uptake inhibitors. While unmodified nipecotic acid is a potent inhibitor of GABA transporters (GAT), its zwitterionic character prevents it from crossing the blood-brain barrier (BBB).

This protocol focuses on the "Anchor-Linker-Pharmacophore" strategy—specifically the synthesis of Tiagabine-like analogs . By attaching a lipophilic diaryl-alkenyl "anchor" to the piperidine nitrogen of (R)-nipecotic acid, we enable BBB penetration and selective targeting of the GAT-1 transporter .

Chemical Rationale & SAR

The Challenge: GABA cannot be used directly as an anticonvulsant because it does not cross the BBB. Nipecotic acid (


) mimics GABA but suffers the same pharmacokinetic flaw.

The Solution:

  • Stereochemistry: The (R)-enantiomer of nipecotic acid is approximately 4-10 times more potent than the (S)-enantiomer. Resolution of the starting material is critical.

  • N-Derivatization: Functionalizing the secondary amine does not abolish activity if the substituent is connected via a flexible spacer (2-4 carbons) to a lipophilic bulk.

  • Lipophilic Anchor: A bis(3-methyl-2-thienyl) or diphenyl moiety serves two roles: it facilitates BBB transit and interacts with a hydrophobic pocket near the GAT-1 substrate site.

G cluster_0 Pharmacophore (Polar) cluster_1 Linker (Flexible) cluster_2 Anchor (Lipophilic) NPA (R)-Nipecotic Acid (GABA Mimic) Spacer C4 Alkenyl Chain NPA->Spacer Anchor Bis-thienyl / Diaryl (BBB Penetration) Spacer->Anchor Result High Potency GAT-1 Inhibitor (e.g., Tiagabine) Anchor->Result

Figure 1: The "Anchor-Linker-Pharmacophore" design strategy for GAT-1 inhibitors.

Synthetic Protocols

Workflow A: Resolution of (R)-Ethyl Nipecotate

Since the (R)-enantiomer is the bioactive scaffold, we begin by resolving racemic ethyl nipecotate using L-(+)-tartaric acid.

Reagents:

  • Racemic Ethyl Nipecotate[1][2][3]

  • L-(+)-Tartaric Acid[1]

  • Ethanol (95%) / Acetone

Procedure:

  • Dissolution: Dissolve 100 mmol of racemic ethyl nipecotate in 50 mL of hot 95% ethanol.

  • Salt Formation: Add 100 mmol of L-(+)-tartaric acid dissolved in 100 mL of hot ethanol.

  • Crystallization: Allow the mixture to cool slowly to room temperature, then refrigerate at 4°C for 24 hours. The (R)-ethyl nipecotate L-tartrate salt is less soluble and will crystallize.

  • Recrystallization: Filter the crystals. Recrystallize from ethanol/water (9:1) to improve enantiomeric excess (ee). Target ee > 98%.

  • Free Base Liberation: Dissolve the salt in water, basify with

    
     to pH 10, and extract with dichloromethane (DCM). Dry over 
    
    
    
    and concentrate to yield (R)-ethyl nipecotate .
Workflow B: N-Alkylation (Convergent Synthesis)

This step couples the resolved pharmacophore with the lipophilic anchor.

Reagents:

  • (R)-Ethyl Nipecotate (from Workflow A)

  • 4-bromo-1,1-bis(3-methyl-2-thienyl)-1-butene (The "Anchor")

  • 
     (Base)
    
  • Potassium Iodide (KI - Catalyst)

  • Toluene or Methyl Ethyl Ketone (MEK)

Procedure:

  • Charge: In a round-bottom flask equipped with a reflux condenser, combine:

    • 1.0 eq (R)-Ethyl Nipecotate

    • 1.1 eq Lipophilic Anchor (Bromide derivative)

    • 2.5 eq Anhydrous

      
      
      
    • 0.1 eq KI

  • Reflux: Suspend in Toluene or MEK. Heat to reflux (approx. 80-110°C) for 24–48 hours. Monitor by TLC (System: EtOAc/Hexane).

  • Workup: Cool to RT. Filter off inorganic salts. Concentrate the filtrate under vacuum.

  • Purification: Purify the intermediate ester via silica gel column chromatography (Eluent: 5-10% MeOH in DCM).

  • Hydrolysis: Dissolve the ester in EtOH. Add 2.0 eq of 2N NaOH. Stir at 60°C for 4 hours.

  • Isolation: Acidify carefully with 1N HCl to pH 6.0 (isoelectric point). Extract the zwitterionic product into DCM or precipitate directly. Recrystallize from EtOAc/Ethanol.

Synthesis Start Racemic Ethyl Nipecotate Resolution Resolution (Crystallization) Start->Resolution Tartaric L-(+)-Tartaric Acid Tartaric->Resolution R_Isomer (R)-Ethyl Nipecotate Resolution->R_Isomer S_Isomer (S)-Isomer (Discard/Recycle) Resolution->S_Isomer Coupling N-Alkylation (K2CO3, KI, Reflux) R_Isomer->Coupling Anchor Lipophilic Bromide (Bis-thienyl alkene) Anchor->Coupling Ester Intermediate Ester Coupling->Ester Hydrolysis Hydrolysis (NaOH) Ester->Hydrolysis Final Final Inhibitor (Tiagabine Analog) Hydrolysis->Final

Figure 2: Synthetic pathway for (R)-nipecotic acid derivatives.

Biological Validation: [3H]-GABA Uptake Assay

Objective: Determine the


 of the synthesized analog in rat brain synaptosomes.

Critical Control: Use Aminooxyacetic acid (AOAA) to inhibit GABA transaminase, preventing the metabolic breakdown of the radioligand during the assay.

Step 1: Synaptosome Preparation
  • Dissection: Rapidly remove the cerebral cortex from a male Wistar rat.

  • Homogenization: Homogenize tissue in 10 volumes of ice-cold 0.32 M Sucrose (buffered with 5 mM HEPES, pH 7.4) using a Teflon-glass homogenizer (10 strokes at 800 rpm).

  • Centrifugation 1: Centrifuge at

    
     for 10 min at 4°C to remove nuclei/debris. Save supernatant (S1).
    
  • Centrifugation 2: Centrifuge S1 at

    
     for 20 min at 4°C.
    
  • Resuspension: Discard supernatant. Resuspend the pellet (P2, crude synaptosomes) in Krebs-Ringer Phosphate (KRP) buffer (pH 7.4).

Step 2: Uptake Assay Protocol
  • Pre-incubation: Aliquot synaptosomes (approx. 200 µg protein) into tubes containing KRP buffer and the test compound (concentration range:

    
     to 
    
    
    
    M).
    • Add 100 µM AOAA to all tubes.

    • Incubate at 37°C for 10 minutes .

  • Initiation: Add [3H]-GABA (final concentration 10-50 nM, specific activity ~80 Ci/mmol).

  • Active Uptake: Incubate at 37°C for exactly 5 minutes .

    • Control: Run parallel tubes at 4°C (measures non-specific binding/diffusion).

  • Termination: Rapidly filter through Whatman GF/B filters (pre-soaked in 0.1% polyethyleneimine to reduce non-specific binding) using a vacuum manifold.

  • Wash: Wash filters

    
     mL with ice-cold buffer.
    
  • Quantification: Transfer filters to scintillation vials, add cocktail, and count radioactivity (CPM).

Assay Tissue Rat Cortex Homog Homogenization (0.32M Sucrose) Tissue->Homog P2 P2 Pellet (Synaptosomes) Homog->P2 Incubate Incubation (37°C, 10 min) + Test Compound + AOAA P2->Incubate Radio Add [3H]-GABA Incubate->Radio Filter Rapid Filtration (GF/B Filters) Radio->Filter Count Scintillation Counting (Calculate IC50) Filter->Count

Figure 3: Workflow for [3H]-GABA synaptosomal uptake assay.

Data Analysis & Expected Results

The potency of nipecotic acid analogs is heavily dependent on the stereochemistry and the lipophilicity of the N-substituent.

Table 1: Comparative Potency of Selected Analogs

CompoundStructure / Modification

(GABA Uptake)
BBB Penetration
(R)-Nipecotic Acid Unmodified~1-5 µMPoor (Polar)
(S)-Nipecotic Acid Unmodified> 20 µMPoor
N-Methyl-NPA Simple Alkyl~15 µMPoor
Tiagabine N-(bis-thienyl-alkenyl)~60-70 nM High
SK&F 89976A N-(diphenyl-butenyl)~200 nMHigh

Interpretation:

  • Stereochemistry: The (R)-configuration aligns with the GABA binding pocket in GAT-1.

  • N-Substituent: Simple methylation (N-Methyl-NPA) reduces potency compared to the parent compound. However, adding the bulky lipophilic anchor (Tiagabine) increases potency by nearly 100-fold and enables BBB crossing. This confirms the existence of an accessory hydrophobic binding pocket on the transporter.

References

  • Krogsgaard-Larsen, P., et al. (1992). Structure-activity studies on benzhydrol-containing nipecotic acid and guvacine derivatives as potent, orally-active inhibitors of GABA uptake.[4] Journal of Medicinal Chemistry.[4][5] Link

  • Li, L., et al. (2023).[2] Enantioselective Synthesis of (R)-Tiagabine via Asymmetric Hydrogen Atom Transfer Protocol. Synthesis.[4][5][6][7][8][9][10] Link

  • Braestrup, C., et al. (1990). GABA uptake inhibitors: structure-activity relationships and therapeutic potential.[4][11] Epilepsy Research. (Contextual grounding for Tiagabine development).

  • Wood, J.D., et al. (1979).[11] Structure-activity studies on the inhibition of gamma-aminobutyric acid uptake in brain slices by compounds related to nipecotic acid.[7][11] Canadian Journal of Physiology and Pharmacology.[11] Link

  • Singh, K., et al. Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors.[6] (Review of structural insights). Link

Sources

Application Note: Hydroboration-Oxidation of 3-Allylpiperidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The piperidine ring is one of the most ubiquitous structural motifs in biologically active natural products and FDA-approved pharmaceuticals. Specifically, 3-allylpiperidine derivatives serve as highly versatile scaffolds in combinatorial library synthesis and drug discovery[1]. The terminal allyl group provides an ideal synthetic handle for late-stage functionalization, enabling chain elongation, cross-metathesis, or ring-closing metathesis (RCM) to form complex bicyclic frameworks[1].

Among the most critical transformations applied to this scaffold is the hydroboration-oxidation sequence . This two-step process reliably converts the terminal alkene of the allyl group into a primary alcohol with strict anti-Markovnikov regioselectivity[1]. The resulting 3-(3-hydroxypropyl)piperidine intermediate is a pivotal building block; it can be subsequently oxidized to an aldehyde or carboxylic acid, or activated (e.g., via tosylation) to undergo intramolecular cyclization, yielding fused bicyclic alkaloids such as quinolizidines and indolizidines[2][3].

Mechanistic Insights & Experimental Causality

As a foundational protocol in synthetic organic chemistry, the success of the hydroboration-oxidation of allylpiperidines relies on understanding the causality behind reagent selection and substrate preparation.

  • The Necessity of Nitrogen Protection: The secondary amine of the piperidine core must be protected (typically as a carbamate, such as N-Boc or N-Cbz) prior to the reaction[1]. If left unprotected, the Lewis basic nitrogen will rapidly coordinate with the Lewis acidic borane reagent, forming a stable amine-borane complex. This not only depletes the stoichiometric availability of the borane but also requires harsh, often destructive, conditions to dissociate, drastically reducing the yield of the desired alcohol.

  • Regioselectivity and Reagent Selection: The addition of borane across the terminal double bond is governed by both steric and electronic factors. While Borane-THF (BH₃·THF) is highly reactive, 9-borabicyclo[3.3.1]nonane (9-BBN) is often the reagent of choice for complex piperidine derivatives. The significant steric bulk of the 9-BBN dimer ensures that the boron atom adds exclusively to the less hindered terminal carbon, maximizing anti-Markovnikov selectivity (>99:1). Furthermore, 9-BBN exhibits superior functional group tolerance, leaving esters and carbamate protecting groups intact.

  • Stereochemical Influence: In substrates like 1-Cbz-3-allylpiperidine-3-carboxylic acid, the existing quaternary stereocenter at C3 can influence the facial trajectory of the incoming borane[1]. However, because the alkene is terminal and separated from the stereocenter by a methylene spacer, hydroboration generally proceeds with high conversion rates regardless of the C3 configuration.

Quantitative Reagent Comparison

To optimize the reaction conditions for specific 3-allylpiperidine derivatives, researchers must balance reactivity with functional group tolerance. The table below summarizes the quantitative and qualitative differences between common hydroborating agents.

Borane ReagentRelative ReactivityRegioselectivity (Terminal Alkene)Functional Group ToleranceRecommended Use Case for Piperidines
BH₃·THF Very HighHigh (~94%)Low (Reduces esters, amides)Simple, unfunctionalized N-protected allylpiperidines.
9-BBN ModerateExcellent (>99%)High (Tolerates esters, carbamates)Complex scaffolds (e.g., 3-allylpiperidine-3-carboxylates).
Sia₂BH ModerateExcellent (>99%)ModerateSubstrates containing alkynes or highly hindered internal alkenes.

Synthetic Workflow Visualization

G SM N-Protected 3-Allylpiperidine Borane Alkylborane Intermediate SM->Borane 1. 9-BBN, THF (Regioselective Addition) Alcohol Primary Alcohol (Anti-Markovnikov) Borane->Alcohol 2. H₂O₂, NaOH (Oxidation) Downstream Alkaloid Scaffold (e.g., Quinolizidine) Alcohol->Downstream Activation & Cyclization

Figure 1: Synthetic workflow of hydroboration-oxidation of 3-allylpiperidine derivatives.

Standardized Experimental Protocol

Note: The following protocol utilizes 9-BBN to ensure maximum functional group tolerance and regioselectivity. The procedure is designed to be self-validating.

Materials and Setup
  • Substrate: N-Boc-3-allylpiperidine (1.0 equiv, ~5.0 mmol)

  • Reagents: 9-BBN (0.5 M solution in THF, 1.5 equiv), 3M aqueous NaOH, 30% aqueous H₂O₂.

  • Environment: Flame-dried glassware, inert argon atmosphere, magnetic stirring.

Step-by-Step Methodology
  • Hydroboration:

    • Dissolve N-Boc-3-allylpiperidine (5.0 mmol) in anhydrous THF (15 mL) in a round-bottom flask.

    • Cool the solution to 0 °C using an ice-water bath.

    • Add the 9-BBN solution (15 mL, 7.5 mmol) dropwise via syringe over 15 minutes to control the mild exotherm.

    • Remove the ice bath and allow the reaction to stir at room temperature for 3–4 hours.

    • Self-Validation Check 1 (TLC): Monitor the disappearance of the starting material. The terminal alkene will stain bright yellow against a purple background when treated with KMnO₄ stain.

  • Oxidation:

    • Once complete consumption of the alkene is confirmed, cool the reaction mixture back to 0 °C.

    • Add absolute ethanol (5 mL) to quench any unreacted borane.

    • Add 3M aqueous NaOH (6 mL) dropwise.

    • CRITICAL STEP: Add 30% aqueous H₂O₂ (6 mL) dropwise. Caution: The oxidation of the alkylborane is highly exothermic. Addition must be slow to prevent the solvent from boiling.

    • Warm the mixture to room temperature and stir for an additional 2 hours to ensure complete oxidation.

  • Workup and Extraction:

    • Dilute the mixture with diethyl ether (30 mL) and water (15 mL).

    • Separate the organic layer. Extract the aqueous layer with diethyl ether (2 × 20 mL).

    • Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification and Self-Validation:

    • Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

    • Self-Validation Check 2 (TLC): The product primary alcohol will stain strongly with Phosphomolybdic Acid (PMA) or Ceric Ammonium Molybdate (CAM) upon heating, appearing as a dark blue/green spot.

    • Self-Validation Check 3 (¹H NMR): Confirm success by the complete disappearance of the terminal alkene protons (multiplets at δ 5.0–5.2 ppm and δ 5.7–5.9 ppm) and the appearance of a new triplet integrating to 2H at approximately δ 3.6 ppm, corresponding to the newly formed –CH₂–OH group[3].

References

1.[1] 1-Cbz-3-allylpiperidine-3-carboxylic Acid | 1363166-12-4 | Benchchem. benchchem.com. Available at: 2. Recent advances in the synthesis of azaphenalene alkaloids: first enantioselective approaches. uab.cat. Available at: 3.[2] A New Synthesis of All Four Stereoisomers of 2-(2,3-Dihydroxypropyl)piperidine via Iterative Asymmetric Dihydroxylation To Cause Enantiomeric Enhancement. Application to Asymmetric Synthesis of Naturally Occurring Piperidine-Related Alkaloids. acs.org. Available at: 4.[3] Synthetic Approach to Chromone and Flavonoid Piperidine Alkaloids. nih.gov. Available at:

Sources

Troubleshooting & Optimization

Cbz deprotection methods compatible with allyl groups

Author: BenchChem Technical Support Team. Date: March 2026

To: User From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Selective Cbz Deprotection Compatible with Allyl Groups

Executive Summary & Decision Matrix

The Challenge: The Carboxybenzyl (Cbz or Z) group is traditionally removed via catalytic hydrogenation (


).[1] However, this method is fundamentally incompatible with allyl groups (allyl esters, Alloc carbamates, or structural alkenes), as the conditions that cleave the benzylic C-O bond will almost invariably reduce or isomerize the allyl double bond.

The Solution: To retain allyl functionality, you must bypass hydrogenation and utilize acid-mediated cleavage or Lewis acid-assisted nucleophilic displacement . The choice depends heavily on your substrate's acid sensitivity.

Method Selection Flowchart

Cbz_Deprotection_Decision_Tree Start Start: Cbz Deprotection (Allyl Group Present) AcidSens Is your substrate acid-sensitive? Start->AcidSens StrictlyAcid Yes (e.g., t-Bu esters, acid-labile acetals) AcidSens->StrictlyAcid Yes Robust No (Stable to strong acid) AcidSens->Robust No BCl3_Method Method A: BCl3 / Pentamethylbenzene (-78°C, Highly Selective) StrictlyAcid->BCl3_Method Best Selectivity AlCl3_Method Method C: AlCl3 / HFIP (Room Temp, Mild) StrictlyAcid->AlCl3_Method Alternative HBr_Method Method B: HBr in AcOH (Robust, Standard) Robust->HBr_Method Standard Pd_Silane Method D: Et3SiH / Pd(OAc)2 (Catalytic Transfer, Optimization Required) Robust->Pd_Silane If Acid Avoidance Needed

Figure 1: Decision matrix for selecting the appropriate Cbz deprotection protocol based on substrate stability.

Detailed Experimental Protocols

Method A: The "Cold & Precise" (BCl3 / Pentamethylbenzene)

Best for: Complex substrates containing Alloc, allyl esters, or acid-sensitive groups.

This is the "gold standard" for orthogonality. Boron trichloride (


) acts as a Lewis acid to coordinate the carbamate carbonyl. Pentamethylbenzene (PMB)  is the critical component; it acts as a non-basic cation scavenger. Unlike thioanisole, PMB does not coordinate to boron (which would deactivate the Lewis acid), but it rapidly traps the benzyl cation to prevent electrophilic benzylation of your product.

Protocol:

  • Setup: Flame-dry a round-bottom flask and maintain under

    
     or Ar atmosphere.
    
  • Dissolution: Dissolve the Cbz-protected substrate (1.0 equiv) and pentamethylbenzene (3.0 – 5.0 equiv) in anhydrous

    
     (0.1 M concentration).
    
  • Cooling: Cool the solution to -78 °C (dry ice/acetone bath).

  • Addition: Dropwise add

    
     (1.0 M in 
    
    
    
    , 2.0 – 3.0 equiv). Note: The solution may turn dark or purple; this is normal.
  • Reaction: Stir at -78 °C for 1–2 hours. Monitor by TLC (quench a micro-aliquot with MeOH).

  • Quench: Add a solution of

    
     (10:1) at -78 °C.
    
  • Workup: Warm to room temperature, dilute with

    
    , wash with aqueous 
    
    
    
    , dry over
    
    
    , and concentrate.
  • Purification: The byproduct (benzyl-pentamethylbenzene) is non-polar and easily separated via column chromatography.[2]

Why it works: The low temperature prevents the Lewis acid from attacking the allyl double bond, while the PMB scavenger prevents the benzyl cation from reacting with the allyl group or the aromatic rings.

Method B: The "Robust Standard" (HBr in Acetic Acid)

Best for: Simple substrates, amino acids, and molecules stable to strong acid.

This method relies on the protonation of the carbamate carbonyl followed by


 attack of the bromide ion on the benzylic carbon. Allyl groups are generally stable to HBr/AcOH at room temperature for the duration of the reaction.

Protocol:

  • Reagent: Use commercially available 33% HBr in Acetic Acid.

  • Reaction: Dissolve substrate in the HBr/AcOH solution (approx. 5–10 mL per gram of substrate).

  • Stirring: Stir at room temperature for 30–90 minutes. Do not heat.

  • Precipitation: Pour the reaction mixture into a large excess of cold diethyl ether (

    
    ). The amine hydrobromide salt often precipitates.
    
  • Collection: Filter the solid or decant the ether.

  • Free Base: Dissolve the salt in water/organic solvent and adjust pH to >9 with

    
     or NaOH to extract the free amine.
    

Warning: Prolonged exposure can lead to hydrobromination of the allyl double bond (Markovnikov addition). Strictly monitor time.

Method C: The "Modern Mild" (AlCl3 / HFIP)

Best for: Room temperature deprotection without strong Brønsted acids.

A recently developed method (2024) utilizing Aluminum Chloride in Hexafluoroisopropanol (HFIP).[3][4] HFIP enhances the Lewis acidity of


 via hydrogen bonding, allowing cleavage at ambient temperature while sparing allyl groups.

Protocol:

  • Dissolution: Dissolve substrate (1.0 equiv) in HFIP (4 mL per mmol).

  • Addition: Add

    
     (3.0 equiv) in one portion. The mixture may be a suspension.[1]
    
  • Reaction: Stir at room temperature for 2–4 hours.

  • Quench: Dilute with

    
     and quench with saturated aqueous 
    
    
    
    .
  • Workup: Extract with

    
     (or EtOAc), wash with brine, dry, and concentrate.
    

Comparative Data & Selectivity Profile

MethodReagentsConditionsAllyl CompatibilityAcid SensitivityNotes
Lewis Acid (Best)

/ Pentamethylbenzene
DCM, -78°CExcellent High ToleranceRequires cryogenic setup; PMB scavenger is essential.
Acidolysis HBr / AcOHNeat, RTGood Low ToleranceRisk of alkene hydrobromination if reaction time is excessive.
Modern Lewis

/ HFIP
HFIP, RTVery Good ModerateAvoids strong mineral acids; easy workup.
Transfer Hydrog.

/

DCM/EtOH, RTVariable High ToleranceOptimization required. Can be selective for Cbz over Allyl if

is used (not Pd/C).

Troubleshooting & FAQs

Q1: I used HBr/AcOH and my allyl group disappeared. What happened? A: You likely formed the brominated alkane (hydrobromination). This occurs if the reaction runs too long or gets too warm.

  • Fix: Switch to Method A (

    
    /PMB) . If you must use HBr, run the reaction at 0°C and quench immediately upon completion.
    

Q2: Can I use standard catalytic hydrogenation (


, Pd/C) if I "poison" the catalyst? 
A:  Generally, no . While Lindlar catalysts exist for alkynes, differentiating a Cbz benzyl ether bond from an allyl double bond via hydrogenation is extremely difficult. The reduction potentials are too similar. Always use an acid-mediated or Lewis-acid method.

Q3: I see a "benzylated" byproduct in my LCMS. What is this? A: This is the result of the benzyl cation (generated during cleavage) attacking your substrate (Friedel-Crafts alkylation) or polymerizing.

  • Fix: You have insufficient scavenger .

    • For Method A: Increase Pentamethylbenzene to 5.0 equiv.

    • For Method B: Add Thioanisole (5-10 equiv) to the HBr/AcOH mixture. It acts as a soft nucleophile to trap the benzyl cation.

Q4: Is TMSI (Iodotrimethylsilane) compatible? A: TMSI is effective for Cbz removal but is risky with allyl groups. It can convert allyl esters/ethers into allyl iodides. It is less selective than the


 method.

References

  • Okano, K., et al. (2008).[5][6] "Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger." Synlett, 2008(13), 1977-1980. Link

  • Okano, K., et al. (2016). "Trichloroboron-promoted Deprotection of Phenolic Benzyl Ether Using Pentamethylbenzene." Organic Syntheses, 93, 63-74.[2] Link

  • Vinayagam, V., et al. (2024).[4] "Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP." Journal of Organic Chemistry, 89(8), 5665-5674.[3] Link[4]

  • Mandal, P. K., & McMurray, J. S. (2007).[7][8] "Pd-C-Induced Catalytic Transfer Hydrogenation with Triethylsilane." Journal of Organic Chemistry, 72(17), 6599-6601. Link

  • Sakaitani, M., & Ohfune, Y. (1990). "Selective transformation of N-Cbz group into N-Boc group." Journal of Organic Chemistry, 55(3), 870-876. (Reference for silyl/Lewis acid mechanisms). Link

Sources

Preventing alkene reduction during Cbz removal

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Chemoselective Cbz Removal Subject: Preventing Alkene Reduction During Benzyloxycarbonyl (Cbz) Deprotection Ticket ID: CHEMO-SEL-001 Status: Open

Welcome to the Technical Support Center

You are encountering a classic chemoselectivity challenge. Standard catalytic hydrogenolysis (


, Pd/C) is thermodynamically driven to reduce carbon-carbon double bonds (

) alongside the Cbz group. In many cases, the alkene reduces faster than the carbamate cleaves.

To preserve your alkene, you must switch mechanisms. We do not recommend "optimizing" standard hydrogenation (e.g., lowering pressure/temp) as it rarely yields high purity. Instead, utilize Non-Reductive Cleavage or Kinetically Controlled Transfer Hydrogenation .

Below are the three field-validated protocols, ranked by selectivity and modern industrial adoption.

Module 1: The Modern "Chemical Scalpel" (Acid-Mediated)

Recommendation: Use this as your primary method if your molecule tolerates Lewis acids. Mechanism: Lewis acid-assisted cleavage. The solvent (HFIP) enhances the acidity of


 via H-bonding, facilitating carbamate cleavage without touching the alkene.
Protocol A: Aluminum Chloride / HFIP System

Based on 2024/2025 methodologies developed by Curia and others.

Why it works: This system avoids hydrogen gas entirely. It is orthogonal to benzyl ethers and alkenes.

Reagents:

  • Aluminum Chloride (

    
    ) – Anhydrous
    
  • 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)[1][2]

  • Dichloromethane (DCM) – for quenching

Step-by-Step Protocol:

  • Preparation: In a flame-dried flask, dissolve the Cbz-protected substrate (1.0 equiv) in HFIP (4 mL per mmol).

  • Addition: Add

    
     (3.0 equiv) in one portion at room temperature.
    
    • Note: The reaction often forms a suspension. This is normal.

  • Reaction: Stir at room temperature. Monitor by TLC/LC-MS.

    • Typical Time: 2 to 4 hours.[3]

  • Quench: Dilute with DCM (5 volumes). Add saturated aqueous

    
     slowly (gas evolution occurs).
    
  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    

Selectivity Data: | Functional Group | Stability in


/HFIP |
| :--- | :--- |
| Alkene (Terminal/Internal)  | Stable  |
| Benzyl Ether (

) | Stable | | Nitro (

) | Stable | | Boc Group | Unstable (Cleaves) |

Module 2: The "Process Chemistry" Solution (Nucleophilic)

Recommendation: Use this if your substrate is acid-sensitive (e.g., contains acetals or silyl ethers). Mechanism: Soft nucleophilic attack. The thiol attacks the benzylic carbon of the Cbz group in an


 fashion, displacing the carbamate which then decarboxylates.[4]
Protocol B: Thiol-Promoted Displacement

Validated in the industrial synthesis of Adagrasib (Mirati Therapeutics).

Why it works: This is a "Push-Pull" mechanism that is completely non-reductive.

Reagents:

  • 2-Mercaptoethanol or Thioanisole (Nucleophile)

  • 
     (Base) or TFA (if using Thioanisole in "Push-Pull" mode)
    
  • DMAc (Dimethylacetamide) or DMF

Step-by-Step Protocol (Base-Promoted):

  • Dissolution: Dissolve substrate (1.0 equiv) in DMAc (0.2 M).

  • Reagent Charge: Add

    
     (3.0 equiv) and 2-mercaptoethanol (5.0 equiv).
    
  • Heating: Heat the mixture to 75 °C under

    
    .
    
  • Monitoring: Reaction is slower than acid methods (typically 12–24 hours).

  • Workup: Cool to RT. Dilute with water. Extract with EtOAc.[5] The byproduct is the benzyl thioether, which is easily separated.

Module 3: Transfer Hydrogenation (Kinetic Control)

Recommendation: Use only if you strictly require neutral conditions and cannot use thiols. Mechanism: 1,4-Cyclohexadiene (1,4-CHD) acts as a hydrogen surrogate. The aromatization of 1,4-CHD to benzene provides the driving force.

Protocol C: The "Felix" Method

Classic method (J. Org. Chem. 1978).

Why it works: The rate of hydrogen transfer to the Cbz group is kinetically faster than the rate of transfer to the alkene. Caution: If left too long, the alkene will reduce.

Reagents:

  • 10% Pd/C (dry or 50% wet)

  • 1,4-Cyclohexadiene (1,4-CHD)

  • Ethanol or Methanol (degassed)

Step-by-Step Protocol:

  • Setup: Dissolve substrate in Ethanol under Argon.

  • Donor Addition: Add 1,4-CHD (10.0 equiv).

  • Catalyst: Add 10% Pd/C (10 wt% of substrate mass).

  • Reaction: Stir at Room Temperature .

    • Critical: Do not heat. Heating accelerates alkene reduction.

  • Sampling: Check TLC every 15 minutes.

  • Termination: As soon as the Cbz spot disappears, filter immediately through Celite to remove the catalyst.

    • Troubleshooting: If the reaction is sluggish, add fresh catalyst rather than heating.

Visualizing the Decision Process

The following logic map guides your choice of method based on substrate sensitivity.

CbzRemovalStrategy Start Start: Cbz Removal (Alkene Present) AcidSens Is the molecule Acid Sensitive? Start->AcidSens BaseSens Is the molecule Base Sensitive? AcidSens->BaseSens Yes (Avoid Acids) Method1 Method A: AlCl3 / HFIP (Lewis Acid Cleavage) AcidSens->Method1 No (Acids OK) Method2 Method B: Thiol / K3PO4 (Nucleophilic Displacement) BaseSens->Method2 No (Bases OK) Method3 Method C: 1,4-CHD / Pd/C (Transfer Hydrogenation) BaseSens->Method3 Yes (Avoid Bases) Warning Monitor Kinetics Closely! Risk of Alkene Reduction Method3->Warning

Caption: Decision tree for selecting the optimal deprotection strategy based on substrate stability.

Troubleshooting & FAQ

SymptomProbable CauseCorrective Action
Alkene is reducing (Method C) Reaction time too long or temperature too high.Switch to Method A (

). If strictly sticking to Method C, reduce 1,4-CHD equivalents to 5.0 and monitor every 10 mins.
Starting material stalled (Method A)

quality or solubility issues.
Ensure

is anhydrous (freshly opened/sublimed). Ensure HFIP is used as the primary solvent, not just an additive.
Benzyl iodide byproduct forming Using TMSI (Trimethylsilyl iodide) method.While TMSI works, it generates reactive benzyl iodide which can re-alkylate nucleophiles. Switch to Method B (Thiol) to scavenge the benzyl group as a thioether.
Can I use Lindlar Catalyst? Confusion regarding catalyst activity.Yes, but with caution. Lindlar catalyst (Pd/CaCO3 poisoned with Pb) is designed to stop at the alkene stage. It can remove Cbz while preserving the alkene, but it is often sluggish for Cbz removal compared to pure Pd/C.

References

  • Vinayagam, V., et al. (2024).[1][6] Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP.[2][3] The Journal of Organic Chemistry, 89(8), 5665-5674.[2] Link[2]

  • Felix, A. M., et al. (1978). Rapid removal of protecting groups from peptides by catalytic transfer hydrogenation with 1,4-cyclohexadiene.[7] The Journal of Organic Chemistry, 43(21), 4194–4196. Link

  • Scientific Update. (2023). To Deprotect and Serve: The Adagrasib Synthesis. Scientific Update - Process Chemistry. Link

  • Sultane, P. R., et al. (2015).[6] A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups.[6][7] Tetrahedron Letters, 56(16), 2067-2070.[7] Link[6]

  • Oreate AI. (2026). Unpacking the Lindlar Catalyst Mechanism: A Key to Selective Hydrogenation. Link

Sources

Technical Support Center: Acidolytic Cleavage of the Cbz Group using HBr/AcOH

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. The Carboxybenzyl (Cbz or Z) group is a cornerstone of amine protection in peptide and organic synthesis. While catalytic hydrogenolysis (Pd/C, H₂) is the standard deprotection method, it is fundamentally incompatible with substrates containing sulfur residues (which poison palladium catalysts), alkynes, or easily reducible halogens. In these scenarios, acidolytic cleavage using Hydrogen Bromide in Acetic Acid (HBr/AcOH) serves as the robust, field-proven alternative[1].

This guide provides deep mechanistic insights, a self-validating experimental protocol, and targeted troubleshooting for researchers utilizing the HBr/AcOH deprotection strategy.

Mechanistic Grounding: The "Why" Behind the Reaction

The facile removal of the Cbz group in highly acidic media relies on the exceptional stability of the benzyl carbocation formed during cleavage[1]. When treated with 33% HBr in acetic acid, the carbamate oxygen is protonated. Depending on the specific electronic nature of the substrate, the cleavage proceeds via an SN1 or SN2 pathway, producing a carbamic acid intermediate and either a benzyl cation or benzyl bromide[2].

The carbamic acid intermediate is highly unstable and spontaneously decarboxylates, releasing CO₂ gas. The final product is the deprotected amine, which is isolated as a stable hydrobromide salt[3].

G A Cbz-Protected Amine (R-NH-Cbz) B Protonated Carbamate Intermediate A->B HBr / AcOH (Protonation) C Transition State (SN1 / SN2) B->C Cleavage of Benzyl-Oxygen Bond D Carbamic Acid + Benzyl Bromide (or Benzyl Cation) C->D Bromide Attack / Cation Release E Free Amine Salt (R-NH3+ Br-) + CO2 (Gas) D->E Decarboxylation (-CO2)

Acidolytic mechanism of Cbz deprotection via HBr/AcOH.

Self-Validating Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system. At each stage, specific visual or analytical cues confirm that the chemistry is proceeding as intended[2][3].

Reagents Required:

  • Cbz-protected amine substrate

  • 33% w/v Hydrogen Bromide in Glacial Acetic Acid (HBr/AcOH)

  • Anhydrous Diethyl Ether (pre-chilled to 0 °C)

  • Optional: Carbocation scavengers (e.g., Anisole, Thioanisole)

Step-by-Step Methodology:

  • Dissolution (Validation Checkpoint 1): Dissolve the Cbz-protected compound in a minimal volume of glacial acetic acid.

    • Causality & Validation: The mixture must be completely homogenous. If the solution is cloudy, the reaction will proceed unevenly. Add a small amount of DCM if solubility is poor, though pure AcOH is preferred.

  • Scavenger Addition: If your substrate contains electron-rich aromatic rings (Tyr, Trp) or thioethers (Met), add 5-10% (v/v) of an appropriate scavenger (see Section 3).

  • Reagent Addition: Cool the reaction flask to 0 °C using an ice bath. Slowly add the 33% HBr/AcOH solution (typically 2–5 equivalents of HBr) dropwise[3].

    • Causality: Slow addition at 0 °C prevents uncontrolled exothermic degradation and minimizes side reactions.

  • Reaction (Validation Checkpoint 2): Remove the ice bath and allow the mixture to stir at room temperature for 1 to 4 hours[2].

    • Validation: You should observe the active evolution of CO₂ gas (bubbling). The cessation of bubbling is your primary visual indicator that the decarboxylation is complete. Confirm full conversion via LC-MS.

  • Precipitation (Validation Checkpoint 3): Transfer the reaction mixture to a larger Erlenmeyer flask. Vigorously stir and add a large excess (10-20 volumes) of cold, anhydrous diethyl ether[3].

    • Causality & Validation: Diethyl ether acts as an anti-solvent. The hydrobromide salt of the amine is highly polar and insoluble in ether, causing it to instantly crash out as a dense white precipitate. The benzyl bromide byproduct and acetic acid remain dissolved in the ether supernatant.

  • Isolation: Collect the precipitate via vacuum filtration. Wash the filter cake thoroughly with fresh cold diethyl ether to remove any residual acid or organic byproducts. Dry the salt under high vacuum[3].

Workflow Step1 1. Dissolution Dissolve in Glacial AcOH Step2 2. Reagent Addition Add 33% HBr/AcOH (0°C to RT) Step1->Step2 Step3 3. Reaction Stir 1-4 hours (Monitor CO2) Step2->Step3 Step4 4. Precipitation Add cold anhydrous Et2O Step3->Step4 Step5 5. Isolation Filter, wash with Et2O, dry Step4->Step5

Step-by-step workflow for Cbz removal using HBr/AcOH and ether precipitation.

Quantitative Data: Carbocation Scavenger Selection

During cleavage, highly reactive benzyl cations are generated. Without intervention, these electrophiles will irreversibly alkylate sensitive amino acid residues. Selecting the correct sacrificial scavenger is critical for high product yields[2].

ScavengerTypical Conc.Target ElectrophileBest Used For (Protecting Sensitive Residues)Operational Notes
Anisole 5-10% (v/v)Benzyl cationTryptophan (Trp), Tyrosine (Tyr)Liquid at RT, easy to handle; the standard first-line choice.
Phenol 5% (w/v)Benzyl cationTyrosine (Tyr)Solid at RT; requires pre-dissolution in AcOH. Highly effective.
Thioanisole 5% (v/v)Benzyl cation, Benzyl bromideMethionine (Met), Cysteine (Cys)Strong nucleophile; effectively prevents sulfonium ion formation.
Triethylsilane (TES) 2-5% (v/v)Benzyl cationGeneral use / Complex peptidesActs as a hydride donor; traps cations efficiently without forming bulky adducts[2].

Troubleshooting Guide (Q&A)

Q: My product isn't precipitating when I add diethyl ether. What went wrong? A: This usually occurs for two reasons: either the resulting amine hydrobromide salt is highly lipophilic (preventing crystallization), or too much acetic acid was used initially, raising the solubility threshold. Corrective Action: Do not add more ether. Instead, concentrate the reaction mixture under reduced pressure (ensure you use an acid-compatible cold trap to catch the HBr) to remove excess acetic acid. Once concentrated to a thick oil, re-attempt precipitation with cold ether. If it still fails, evaporate to dryness and purify the crude residue via reverse-phase HPLC or ion-exchange chromatography to isolate the free amine[4].

Q: I am observing epimerization in my N-methyl amino acid (NMA) containing peptides. Is HBr/AcOH the cause? A: Yes. Extensive studies have demonstrated that the anhydrous HBr/acetic acid conditions used for N-Cbz removal can cause appreciable epimerization of N-methyl amino acids during peptide synthesis[5]. Corrective Action: If your sequence contains highly epimerization-prone residues like NMAs, you must strictly control the temperature (maintain at 0 °C) and minimize reaction time. Alternatively, utilizing an HBr/AcOH/H₂O mixture has been reported to suppress epimerization in specific NMA derivatives compared to strictly anhydrous conditions[5].

Q: The reaction is sluggish and incomplete after 4 hours. Can I heat it? A: Heating HBr/AcOH reactions is strongly discouraged. Elevated temperatures drastically increase the risk of side reactions, including the cleavage of orthogonal protecting groups and the hydrolysis of peptide bonds. Corrective Action: Instead of heating, increase the acid concentration by adding more 33% HBr/AcOH reagent[2]. Ensure the starting material is fully dissolved; poor kinetics are almost always a result of poor solubility.

Q: I am seeing benzylation of my Tyrosine residues in the LC-MS data. How do I stop this? A: The benzyl cation released during cleavage is acting as a Friedel-Crafts alkylating agent on the electron-rich aromatic ring of Tyrosine. Corrective Action: You must add a carbocation scavenger (e.g., Anisole or Phenol) to the reaction mixture before adding the HBr/AcOH. The scavenger acts as a sacrificial nucleophile, reacting with the benzyl cation faster than your peptide does.

Frequently Asked Questions (FAQs)

How do I handle 33% HBr/AcOH safely? HBr in acetic acid is highly corrosive, toxic, and fumes heavily upon exposure to air. It must be handled exclusively inside a properly ventilated fume hood. Use glass or Teflon-coated equipment; HBr will rapidly degrade stainless steel needles and standard plastics. Always wear heavy-duty nitrile or neoprene gloves.

Is HBr/AcOH compatible with other protecting groups? HBr/AcOH is a very strong acid. It will concurrently cleave Boc (tert-butyloxycarbonyl) and trityl groups, as these rely on similar carbocation-based acidolytic cleavage mechanisms[1]. However, it is generally orthogonal to Fmoc groups, which are acid-stable and require basic conditions (e.g., piperidine) for removal[1].

Can I use this method for solid-phase peptide synthesis (SPPS)? While historically utilized, HBr/AcOH is less commonly used for on-resin cleavage today due to the advent of safer TFA-labile strategies (Boc/Bzl or Fmoc/tBu). However, it remains highly relevant for solution-phase synthesis, fragment condensation, and specialized modifications where hydrogenolysis is strictly prohibited[1].

References

  • "Technical Support Center: Cbz Removal in PROTAC Synthesis", Benchchem.
  • "Protocol for the Deprotection of the Benzyl Carbamate (Cbz) Group", Benchchem.
  • "US6414114B2 - Disulfides and thiol compounds", Google Patents.
  • "Synthesis-I, Protecting Groups", SPCMC.
  • "Synthesis of N-Alkyl Amino Acids", Monash University.

Sources

Technical Support Center: Lewis Acid Mediated Cbz Deprotection (AlCl₃/HFIP)

Author: BenchChem Technical Support Team. Date: March 2026

System Overview & Applicability

This guide addresses the Aluminum Chloride (AlCl₃) mediated deprotection of N-Benzyloxycarbonyl (Cbz) groups using 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) as the solvent.[1][2][3][4][5][6][7][8][9]

This protocol is a "soft" deprotection method designed for substrates sensitive to:

  • Hydrogenolysis: Substrates containing sulfur, alkenes, alkynes, or halogens (Cl, Br, I) that would be reduced by Pd/H₂.

  • Strong Brønsted Acids: Substrates sensitive to HBr/AcOH or neat TFA.

Key Chemical Logic: AlCl₃ acts as a hard Lewis acid to activate the carbamate carbonyl. HFIP is critical not just as a solvent, but as a promoter . Its high ionizing power and strong hydrogen-bond donating ability stabilize the transition state and the leaving benzyl carbocation species, effectively "supercharging" the Lewis acid under mild conditions.

Standard Operating Procedure (The "Golden Path")

This protocol is validated for milligram to gram-scale synthesis.

Reagents & Materials[5][6][7][8][9][10][11][12]
  • Substrate: N-Cbz protected amine (1.0 equiv).

  • Lewis Acid: Aluminum Chloride (AlCl₃), anhydrous (3.0 equiv).

    • Note: Quality of AlCl₃ is critical. It should be a free-flowing powder, yellow/greyish. White/clumped solid indicates hydrolysis.

  • Solvent: HFIP (1,1,1,3,3,3-Hexafluoroisopropanol) (4 mL per mmol substrate).

  • Quench: Saturated aq. NaHCO₃ or Rochelle's Salt (Potassium Sodium Tartrate).

Step-by-Step Workflow

Step 1: Solubilization Dissolve the N-Cbz substrate (1.0 equiv) in HFIP at Room Temperature (RT). Ensure the vessel is open to a nitrogen/argon line to exclude atmospheric moisture, though strict anhydrous conditions are less critical than with organolithiums.

Step 2: Lewis Acid Addition Add AlCl₃ (3.0 equiv) in a single portion at RT.

  • Observation: AlCl₃ is sparingly soluble in HFIP initially.[5] You will see a suspension.[5] This is normal.

Step 3: Reaction Stir at RT for 2 to 16 hours .[5][9]

  • Monitoring: Monitor via TLC or UPLC-MS.[5]

  • Progression: The suspension typically clears to a homogeneous solution as the reaction proceeds and the aluminum-amine complex forms.

Step 4: Quenching (Critical)

  • Option A (Standard): Slowly pour the reaction mixture into saturated aq. NaHCO₃ (20 mL per mmol).[5] Caution: CO₂ evolution.

  • Option B (For Emulsions): If the substrate is amphiphilic, quench with saturated Rochelle's Salt solution and stir vigorously for 30 mins to break aluminum emulsions.

Step 5: Workup Dilute with CH₂Cl₂ (DCM).[9] Separate layers. Extract aqueous layer 2x with DCM. Dry organics over Na₂SO₄ and concentrate.

Mechanistic Insight & Visualization

The following diagram illustrates the cooperative mechanism between AlCl₃ and HFIP. HFIP does not merely dissolve the reagents; it activates the leaving group via H-bonding.

Cbz_Deprotection_Mechanism Substrate N-Cbz Substrate Complex Activated Complex (AlCl3-C=O Coord) Substrate->Complex + AlCl3 (Lewis Acid) TS Transition State (HFIP H-bond assist) Complex->TS + HFIP (Solvation/H-bond) Cleavage C-O Bond Cleavage TS->Cleavage Rate Limiting Step Products Free Amine + Bn-Cl / Bn-HFIP Cleavage->Products - CO2

Figure 1: Mechanistic pathway showing AlCl₃ activation of the carbonyl and HFIP stabilization of the transition state.

Troubleshooting Guide

Use this matrix to diagnose experimental failures.

SymptomProbable CauseCorrective Action
Reaction Stalled (<50% Conv.) Deactivated AlCl₃ AlCl₃ reacts with moisture in air to form HCl and Al(OH)₃. Action: Use a fresh bottle of AlCl₃. Ideally, open new ampoules or store in a desiccator.
Concentration too low Reaction kinetics are concentration-dependent. Action: Ensure HFIP volume is ~4 mL/mmol. Do not over-dilute.
"Sticky" Gum/Emulsion in Workup Aluminum hydroxides Aluminum salts form gelatinous hydroxides at neutral pH. Action: Use Rochelle's Salt (sat. aq.) instead of NaHCO₃ for the quench. Stir for 30-60 mins until layers clarify.
Side Product: Benzylated Ring Friedel-Crafts Alkylation The benzyl cation generated is an electrophile. If your molecule has electron-rich aromatics (e.g., indoles, phenols), they may get alkylated. Action: Add a scavenger like pentamethylbenzene or anisole (5 equiv) to trap the benzyl cation.
Precipitate during Reaction Amine-AlCl₃ Salt The product amine coordinates to AlCl₃ and may crash out. Action: This is usually fine. Add a small amount of DCM during the reaction only if stirring stops. Otherwise, wait for the quench to solubilize.
Loss of Boc Group Lack of Selectivity AlCl₃ is a strong Lewis acid; it will cleave Boc faster than Cbz. Action: This method is NOT orthogonal to Boc. Use catalytic hydrogenolysis if Boc retention is required.

Frequently Asked Questions (FAQs)

Q1: Can I use this method if my molecule contains a benzyl ether (O-Bn)? A: Yes. The AlCl₃/HFIP system is reported to be chemoselective for N-Cbz over O-Bn ethers in many cases [1]. However, monitor closely, as prolonged exposure (overnight) might degrade O-Bn groups depending on steric access.

Q2: Why is HFIP necessary? Can I use DCM or THF? A: No. HFIP is unique. It has a high dielectric constant and high ionizing power but low nucleophilicity. It stabilizes the ionic intermediates (acylium-like or carbocation species) much better than DCM. In DCM, AlCl₃ often requires reflux or harsher conditions to cleave Cbz.

Q3: Is this method compatible with Fmoc? A: Yes. The reaction conditions are acidic (Lewis acid).[10] Fmoc groups are base-labile and generally stable to AlCl₃/HFIP at room temperature [1].

Q4: How do I remove the HFIP? It's expensive. A: HFIP (boiling point ~58°C) can be recovered via rotary evaporation. Because the reaction is quenched with water/base, the HFIP will likely partition. For process scale, fractional distillation of the waste stream is required to recover dry HFIP.

Q5: My product is water-soluble. How do I extract it after the AlCl₃ quench? A: If your amine is polar:

  • Quench with minimal water/Rochelle's salt.

  • Basify to pH > 10 (to ensure the amine is free base).

  • Extract with n-Butanol or IPA/Chloroform (1:3) instead of DCM.

  • Alternatively, load the quenched aqueous layer onto a C18 reverse-phase column or an SCX (Strong Cation Exchange) cartridge.

Comparative Data: AlCl₃/HFIP vs. Alternatives

FeatureAlCl₃ / HFIPPd / H₂ (Hydrogenolysis)HBr / AcOH
Mechanism Lewis Acid / SolvolysisMetal-catalyzed ReductionStrong Brønsted Acid
Sulfur Tolerance High Low (Poisoning)High
Alkene/Alkyne Stable Reduced (Unstable)Stable (mostly)
Halogen (Cl/Br/I) Stable Dehalogenation RiskStable
Boc Selectivity Cleaves BocSpares Boc Cleaves Boc
O-Bn Selectivity Spares O-Bn Cleaves O-BnCleaves O-Bn

References

  • Vinayagam, V.; Sadhukhan, S. K.; Botla, D. V.; Chittem, R. R.; Kasu, S. R.; Kumar, T. V. H.[4][5][7] Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl₃ and HFIP. J. Org.[1][2][3][4][5][6][9] Chem.2024 , 89, 5665–5674.[1][5][6][7] [3][5]

  • Sultane, P. R.; Mete, T. B.; Bhat, R. G.[4] A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups.[4][6] Tetrahedron Lett.[4][6]2015 , 56, 2067–2070.[4][6]

Sources

Technical Support Center: Overcoming Steric Hindrance in α,α-Disubstituted Amino Acid Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Knowledge Base. As a Senior Application Scientist, I frequently assist research teams struggling to incorporate α,α-disubstituted amino acids—such as α-aminoisobutyric acid (Aib) or isovaline (Iva)—into complex peptide scaffolds. While these non-proteinogenic residues are invaluable for inducing stable helical conformations and conferring proteolytic resistance[1], their gem-dialkyl substitution creates severe steric bulk. This dramatically increases the activation energy required for amide bond formation, often leading to truncated sequences.

This guide provides field-proven troubleshooting logic, mechanistic insights, and self-validating protocols to eliminate deletion sequences and optimize your solid-phase peptide synthesis (SPPS) workflows.

Part 1: Diagnostic Workflow

Before altering your chemistry, use the following diagnostic logic to identify and resolve incomplete couplings systematically.

TroubleshootingWorkflow Start Identify Hindered Coupling (e.g., Aib-Aib) Standard Initial Coupling Attempt (DIC/Oxyma or HATU, RT) Start->Standard Test Perform Kaiser Test or LC-MS Analysis Standard->Test Complete Reaction Complete (Negative Kaiser) Test->Complete Success Incomplete Incomplete Reaction (Positive Kaiser / Deletion) Test->Incomplete Failure MW Apply Microwave Heating (75°C - 95°C for 5-10 min) Incomplete->MW Temp Optimization AcidFluoride Switch to Acid Fluoride (e.g., Fmoc-Aib-F + DIEA) Incomplete->AcidFluoride Reagent Optimization DoubleCouple Perform Double Coupling with Fresh Reagents Incomplete->DoubleCouple Kinetics Optimization MW->Test AcidFluoride->Test DoubleCouple->Test

Troubleshooting workflow for incomplete coupling of α,α-disubstituted amino acids.

Part 2: Knowledge Base & Mechanistic FAQs

Q1: Why do standard carbodiimide couplings (e.g., DIC/HOBt) fail when incorporating Aib? A1: The root cause is extreme steric hindrance. The two methyl groups on the α-carbon of Aib restrict rotation around the peptide backbone's phi (φ) and psi (ψ) dihedral angles, forcing the peptide into rigid 3₁₀ or α-helical structures[1]. Mechanistically, this steric bulk physically shields the reactive centers (both the N-terminal amine and the activated C-terminal carbonyl). Standard carbodiimides form bulky active esters that cannot easily navigate this steric shielding, leading to high activation energy barriers, stalled reaction kinetics, and the formation of "des-Aib" deletion sequences[2].

Q2: Which coupling reagents are mechanistically suited for consecutive Aib residues? A2: You must transition to highly reactive, less sterically demanding reagents:

  • DIC/Oxyma Pure: Oxyma acts as an exceptional additive. Its oxime structure features a specialized carbonyl orientation that plays an assisted basic catalytic role, enhancing the nucleophilicity of the incoming amine[3]. It consistently outperforms HOBt and HOAt in hindered couplings[3].

  • HATU: Generates a highly reactive OAt ester. Interestingly, the release of the yellow HOAt anion during this reaction can be leveraged for non-contact colorimetric monitoring of the coupling progress[4],[5].

  • Acid Fluorides: For the most extreme cases (e.g., Aib-Aib), acid fluorides (like Fmoc-Aib-F) are unparalleled. The fluoride ion is a highly electronegative, exceptionally small leaving group, which minimizes the steric bulk of the transition state during nucleophilic attack[6],[7].

Q3: How does microwave-assisted SPPS (MW-SPPS) resolve incomplete Aib couplings? A3: Unlike conductive heating, which relies on thermal convection, microwave energy directly couples with polar and ionic species at the molecular level[8]. This dielectric heating causes constant molecular realignment within the alternating electric field, generating rapid kinetic energy[8]. This energy not only accelerates the reaction rate but actively disrupts inter-chain aggregation (β-sheet formation) that often plagues hindered sequences[8].

Part 3: Quantitative Performance Data

The following table synthesizes expected outcomes when coupling an Aib residue onto an existing Aib-terminated peptide chain, highlighting the critical role of temperature and reagent selection.

Coupling StrategyTemperatureTimeCrude Purity (%)Primary Observation / Outcome
DIC / HOBt 25 °C (RT)60 min< 15%Massive des-Aib deletion sequence observed.
DIC / Oxyma Pure 25 °C (RT)60 min~ 40-50%Incomplete coupling; positive Kaiser test[3].
DIC / Oxyma (MW-SPPS) 75 °C10 min44%Significant Aib deletion remains; insufficient kinetic energy[8].
DIC / Oxyma (MW-SPPS) 95 °C10 min90%Highly efficient; minimal epimerization; target achieved[8].
Fmoc-Aib-F / DIEA 25 °C (RT)30 min> 95%Near-quantitative conversion via small leaving group[6].
Part 4: Validated Troubleshooting Protocols
Protocol A: Microwave-Assisted DIC/Oxyma Coupling

Use this protocol as your first-line optimization for single Aib insertions or moderately hindered sequences.

  • Resin Preparation: Swell the resin in DMF for 30 minutes. Perform standard Fmoc deprotection (e.g., 20% piperidine in DMF)[2].

  • Reagent Activation: In a separate vessel, dissolve 5 equivalents of Fmoc-Aib-OH and 5 equivalents of Oxyma Pure in DMF. Add 5 equivalents of DIC. Allow the solution to pre-activate for 2–3 minutes at room temperature[2].

  • Microwave Irradiation: Drain the resin and add the activated amino acid solution. Transfer to the microwave reactor and irradiate at 95 °C for 10 minutes [8]. (Note: Ensure your resin and linker can withstand 95 °C; otherwise, use 75 °C with a double coupling strategy).

  • Self-Validating Gate: Wash the resin 5 times with DMF. Perform a Kaiser test. A negative result (yellow) validates the coupling, allowing you to proceed. A positive result (blue) indicates the need to switch to Protocol B[2].

Protocol B: Acid Fluoride Activation for Extreme Steric Hindrance

Use this protocol for consecutive α,α-disubstituted amino acids (e.g., Aib-Aib-Aib) where standard active esters fail.

  • Preparation: Obtain pre-formed Fmoc-Aib-F. Alternatively, generate it in situ using TFFH (Tetramethylfluoroformamidinium hexafluorophosphate)[9],[1].

  • Coupling Reaction: Add 3 equivalents of Fmoc-Aib-F and 6 equivalents of DIEA (N,N-Diisopropylethylamine) to the deprotected resin in anhydrous DMF. (Crucial: Acid fluorides are highly moisture-sensitive; ensure all solvents are strictly anhydrous).

  • Agitation: Agitate the reaction vessel at room temperature for 45–60 minutes. The small fluoride leaving group allows the reaction to proceed efficiently without microwave heating[6],[7].

  • Self-Validating Gate: Perform a micro-cleavage (TFA/TIS/H₂O) on a small resin aliquot. Analyze via LC-MS. The presence of the target mass (+85 Da shift for Aib) validates the successful incorporation, preventing the propagation of deletion sequences[7].

Part 5: References
  • Benchchem. "Technical Support Center: Fmoc-Aib-OH in Solid-Phase Peptide Synthesis (SPPS)".2

  • Benchchem. "Boc-aib-osu | 104055-39-2". 1

  • ISIL / CEM Corporation. "Automated Microwave Peptide Synthesizer". 8

  • ChemRxiv. "Computer Vision as a New Paradigm for Monitoring of Solution and Solid Phase Peptide Synthesis". 4

  • NIH / PMC. "Computer vision as a new paradigm for monitoring of solution and solid phase peptide synthesis". 5

  • Luxembourg Bio Technologies. "DEVELOPMENT OF NOVELS PEPTIDE COUPLING REAGENTS BASED ON 1,3-DIMETHYLBARBUTRIC ACID, THE OXYMA-B FAMILY". 3

  • ResearchGate. "Efficient Peptide Coupling Involving Sterically Hindered Amino Acids". 6

  • ResearchGate. "Exploiting an Inherent Neighboring Group Effect of α-Amino Acids To Synthesize Extremely Hindered Dipeptides".7

  • ChemicalNor. "TFFH". 9

Sources

Technical Support Center: Chemoselective Deprotection of 1-Cbz-3-allylpiperidine

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: #CBZ-ALLYL-001 Status: Open Priority: High (Chemoselectivity Risk) Agent: Senior Application Scientist

⚠️ CRITICAL TECHNICAL ALERT

STOP. Do NOT use standard catalytic hydrogenolysis (


). 

While hydrogenolysis is the textbook method for removing Carboxybenzyl (Cbz) groups, it is incompatible with your substrate, 1-Cbz-3-allylpiperidine. The palladium catalyst will rapidly reduce the allyl double bond (C=C) to a propyl group alongside (or even before) the Cbz cleavage, resulting in 3-propylpiperidine rather than your desired product.

Part 1: Strategic Decision Matrix

Use the following logic flow to select the optimal deprotection protocol for your specific constraints.

DeprotectionStrategy Start Substrate: 1-Cbz-3-allylpiperidine Q1 Is the Allyl group strictly essential? Start->Q1 Stop Use H2/Pd-C (Standard) Q1->Stop No (Propyl acceptable) Q2 Is the substrate acid-sensitive? Q1->Q2 Yes (Must preserve Allyl) MethodA Method A: In Situ TMSI (TMSCl + NaI) *Gold Standard* Q2->MethodA No (Robust substrate) MethodB Method B: AlCl3 / HFIP *Modern & Mild* Q2->MethodB Yes (Avoid strong acids) MethodC Method C: HBr / AcOH *Legacy/Harsh* Q2->MethodC No (Scale-up/Low Cost)

Figure 1: Decision matrix for selecting the appropriate deprotection methodology based on substrate sensitivity and project requirements.

Part 2: Recommended Protocols

Method A: In Situ Iodotrimethylsilane (TMSI)

Status: Recommended (Gold Standard) Mechanism: Silylative cleavage via


 mechanism.

This method generates TMSI in situ using Trimethylsilyl Chloride (TMSCl) and Sodium Iodide (NaI). It is highly chemoselective; the "soft" iodide nucleophile attacks the benzyl carbon, cleaving the carbamate without affecting the "hard" allyl alkene.

The Mechanism:

  • Activation: The carbonyl oxygen of the Cbz group attacks the silicon of TMSI.

  • Cleavage: Iodide (

    
    ) attacks the benzylic carbon via 
    
    
    
    , releasing benzyl iodide and the silylated carbamate.
  • Hydrolysis: Methanol workup yields the free amine,

    
    , and benzyl methyl ether (from benzyl iodide reaction with MeOH).
    

Protocol:

  • Preparation: Dissolve 1-Cbz-3-allylpiperidine (1.0 equiv) in dry Acetonitrile (MeCN). Note: DCM can be used, but MeCN accelerates the

    
     step.
    
  • Reagent Addition: Add Sodium Iodide (NaI, 3.0 equiv) followed by TMSCl (3.0 equiv) at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. The solution will turn yellow/orange due to trace

    
    .
    
  • Quench: Cool to 0°C. Add Methanol (excess) carefully to quench silyl species.

  • Workup: Dilute with

    
     or EtOAc. Wash with aqueous 
    
    
    
    (Sodium Thiosulfate) to remove iodine color (critical step to prevent side reactions).
  • Purification: Acid/Base extraction is usually sufficient to isolate the amine.

Why it works: The allyl group is inert to TMSI under these conditions because it lacks the polarization to react with the silyl electrophile, and iodide is too weak a nucleophile to add across the unactivated double bond.

Method B: Aluminum Chloride in HFIP

Status: Modern Alternative (High Tolerance) Reference: Vinayagam et al., J. Org.[1][2][3] Chem. 2024.[4]

This is a recently developed "green" protocol that avoids the moisture sensitivity of TMSI and the harshness of HBr. Hexafluoroisopropanol (HFIP) activates the Lewis Acid (


) to selectively cleave Cbz.

Protocol:

  • Preparation: Dissolve substrate in HFIP (0.2 M concentration).

  • Addition: Add

    
     (3.0 equiv) at RT.
    
  • Reaction: Stir at RT for 2–16 hours. Monitor by LCMS.[5]

  • Workup: Dilute with DCM, quench with aqueous

    
    .
    
  • Advantages: This method has been explicitly proven to tolerate alkenes and alkynes where hydrogenation fails.

Method C: Acidolysis ( )

Status: Legacy (Use with Caution)

Risk Factor: High. Strong acids can protonate the allyl double bond, leading to Markovnikov addition of Bromide (forming 3-(2-bromopropyl)piperidine).

Protocol Modification for Survival:

  • Scavenger: You MUST use a cation scavenger (e.g., Thioanisole or Pentamethylbenzene) to capture the benzyl cation immediately, preventing it from polymerizing or attacking the alkene.

  • Temperature: Keep strictly at 0°C or below. Do not heat.

  • Time: Minimize exposure. Quench immediately upon completion.

Part 3: Troubleshooting & FAQ

Issue 1: "I see a new impurity at M+128 in LCMS."

Diagnosis: Iodination of the double bond. Cause: If Method A (TMSI) is left too long or exposed to light/air, free Iodine (


) forms. 

can add across the allyl double bond. Fix:
  • Ensure the reaction is kept under Nitrogen/Argon.

  • Wrap the flask in aluminum foil (light protection).

  • Immediate Fix: Wash the organic layer vigorously with saturated Sodium Thiosulfate (

    
    ) during workup to reduce 
    
    
    
    back to Iodide.
Issue 2: "The reaction is stalled (Method A)."

Diagnosis: Moisture contamination. Cause: TMSCl hydrolyzes instantly in moist air to form HCl and Hexamethyldisiloxane, which are inactive for this cleavage. Fix: Use fresh TMSCl and dry solvents. If the bottle of TMSCl smokes heavily upon opening, it may be partially hydrolyzed. Distill or replace it.

Issue 3: "My product is trapped as a salt."

Diagnosis: Incomplete basic workup. Context: Both Method A and C produce the amine salt (HI or HBr salt). Fix: Ensure the aqueous quench pH is adjusted to >10 (using NaOH or


) before extracting the organic amine into the organic layer. 3-allylpiperidine is a secondary amine and will remain in the water layer if acidic.

Part 4: Comparative Data Analysis

FeatureHydrogenolysis (

)
TMSI (

)

/ HFIP

/ AcOH
Cbz Removal ExcellentExcellentGoodExcellent
Allyl Stability Failed (Reduces) Excellent Excellent Risk (Hydrobromination)
Moisture Sensitive NoYesNoNo
Cost LowLowMedium (HFIP)Low
Scalability HighHighMediumHigh

Part 5: Mechanistic Visualization (Method A)

Understanding the specific cleavage pathway helps in troubleshooting.[5]

TMSIMechanism Substrate 1-Cbz-3-allylpiperidine Step1 Silylation of C=O (Activated Intermediate) Substrate->Step1 + TMSI Step2 Iodide Attack (SN2) on Benzyl Carbon Step1->Step2 Products Silyl Carbamate + Benzyl Iodide Step2->Products Quench MeOH Quench Products->Quench Final 3-Allylpiperidine (Intact Alkene) Quench->Final - CO2 - MeOTMS

Figure 2: Mechanistic pathway of TMSI-mediated Cbz cleavage. Note that the allyl group remains a spectator throughout the electronic shifts.

References

  • Jung, M. E., & Lyster, M. A. (1977). Quantitative dealkylation of alkyl ethers via treatment with trimethylsilyl iodide. The Journal of Organic Chemistry, 42(23), 3761–3764. Link

    • Found
  • Lott, R. S., Chauhan, V. S., & Stammer, C. H. (1979). Trimethylsilyl iodide as a peptide deblocking agent. Journal of the Chemical Society, Chemical Communications, (11), 495–496. Link

    • Specific application to Cbz removal in amino acid deriv
  • Vinayagam, V., et al. (2024).[1][2][3] Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP.[2] The Journal of Organic Chemistry, 89(8), 5665–5674.[2] Link

    • The modern, green altern
  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. General reference for stability charts (Acid vs. Hydrogenolysis).

Sources

Technical Support Center: Amide Coupling with Quaternary Piperidine Acids

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Diagnostic

The Challenge: Coupling quaternary piperidine acids (e.g., N-Boc-4-phenylpiperidine-4-carboxylic acid) presents a "perfect storm" of synthetic difficulty. The quaternary center at C4 creates massive steric shielding of the carbonyl carbon, drastically reducing the rate of nucleophilic attack. Furthermore, the conformational rigidity of the piperidine ring often locks the carboxylate in an unfavorable orientation. Standard protocols (EDC/HOBt) frequently stall or yield exclusively activated ester intermediates that fail to turnover to the amide.

Immediate Action: Do not simply increase temperature with standard reagents; this promotes side reactions (e.g., guanidinylation with HATU). Use the diagnostic logic below to select the correct protocol.

Workflow Selector (Decision Matrix)

AmideCouplingLogic Start START: Analyze Substrates CheckAmine Is the Amine Nucleophilic? Start->CheckAmine Nucleophilic Yes (Primary/Secondary Alkyl) CheckAmine->Nucleophilic WeakNuc No (Aniline/Electron Deficient) CheckAmine->WeakNuc CheckScale Scale of Reaction? SmallScale < 100 mg (Discovery) CheckScale->SmallScale LargeScale > 1 g (Process/Scale-up) CheckScale->LargeScale Nucleophilic->CheckScale MethodC Method C: Ghosez's Reagent (Acid Chloride Activation) WeakNuc->MethodC Sterics + Electronic Deactivation MethodA Method A: HATU/HOAt (High Power, Expensive) SmallScale->MethodA MethodB Method B: T3P + Pyridine (Scalable, Low Epimerization) LargeScale->MethodB MethodA->MethodC If Conversion < 50% MethodB->MethodC If Fails

Figure 1: Decision matrix for selecting the optimal coupling strategy based on amine nucleophilicity and reaction scale.

Comparative Reagent Analysis

For quaternary piperidine acids, the choice of reagent is not about "strength" but about the lifetime of the active intermediate .

FeatureHATU / COMU T3P (Propanephosphonic acid anhydride) Ghosez's Reagent (Acid Chloride)
Mechanism Forms active ester (OAt/Oxyma)Forms mixed anhydrideForms Acid Chloride (via Chloroenamine)
Steric Tolerance Moderate. Good for small scale.High. Excellent for hindered substrates.[1][2]Highest. The "Nuclear Option."
Side Reactions Guanidinylation of amine if reaction is slow.Very low.Hydrolysis if wet; N-acyl urea absent.
Purification Difficult (Tetramethylurea byproducts).Easy (Water-soluble byproducts).[1]Easy (Volatile byproducts).
Recommendation Use for initial screen only.Primary recommendation for scale. Use for unreactive amines.

Standard Operating Procedures (SOPs)

Protocol A: The Scalable Standard (T3P)

Best for: Process chemistry, scale-up, and preventing epimerization (if chiral centers exist elsewhere).[1][3]

Theory: T3P acts as a kinetic dehydrating agent. Unlike HATU, it does not react with the amine to form guanidine byproducts, allowing the reaction to be heated to drive the coupling of the hindered acid [1].

Materials:

  • Quaternary Piperidine Acid (1.0 equiv)

  • Amine (1.1 – 1.5 equiv)

  • Base: Pyridine (3.0 – 5.0 equiv) Note: Pyridine is superior to DIPEA for T3P couplings.

  • Reagent: T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Solvent: EtOAc (preferred) or 2-MeTHF.

Step-by-Step:

  • Dissolution: Charge the acid and amine into the reaction vessel. Add EtOAc (5-10 volumes).

  • Base Addition: Add Pyridine at 0 °C. Stir for 5 minutes.

  • Activation: Add T3P solution dropwise.

  • Reaction: Allow to warm to Room Temperature (RT).

    • Checkpoint: Monitor by LCMS after 2 hours.

    • Troubleshooting: If < 20% conversion, heat to 50–60 °C. The thermal stability of T3P allows this.

  • Workup: Quench with water. Wash organic layer with 0.5 M HCl (to remove pyridine), then NaHCO₃, then Brine.

Protocol B: The "Nuclear Option" (Ghosez's Reagent)

Best for: Extremely hindered amines, anilines, or when T3P fails.

Theory: Ghosez's reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) converts the carboxylic acid into an acid chloride under neutral conditions . Acid chlorides are spatially smaller than active esters (HATU/T3P intermediates), allowing them to penetrate the steric shield of the quaternary center [2].

Materials:

  • Quaternary Piperidine Acid (1.0 equiv)

  • Ghosez’s Reagent (1.2 – 1.5 equiv)

  • Amine (1.1 equiv)

  • Base: DIPEA (2.0 equiv) or Pyridine.

  • Solvent: Dry DCM or CHCl₃.

Step-by-Step:

  • Activation (Acid Chloride Formation):

    • Dissolve the piperidine acid in dry DCM under N₂ atmosphere.

    • Add Ghosez’s reagent dropwise at RT.

    • Stir for 1–2 hours. Visual Check: The reaction should become homogeneous as the acid chloride forms.

    • Note: Do NOT add the amine yet.

  • Coupling:

    • In a separate vessel, dissolve the amine and DIPEA in DCM.

    • Cannulate (or add via syringe) the amine solution into the acid chloride solution slowly at 0 °C.

  • Completion: Stir at RT for 2–12 hours.

  • Workup: Standard aqueous extraction.

Troubleshooting & FAQs

Q1: I am using HATU and seeing a mass corresponding to [M + 99]. What is this? A: This is the guanidinium adduct .

  • Cause: The quaternary center slows down the attack of the amine on the activated ester. The unreacted amine then attacks the HATU reagent itself.

  • Fix: Switch to Protocol A (T3P) or Protocol B (Ghosez) . These reagents do not form guanidinium byproducts.[4] If you must use HATU, pre-activate the acid for 15 minutes before adding the amine, but this is rarely effective for quaternary systems.

Q2: My reaction conversion stalls at 50% regardless of time. A: This is likely due to product inhibition or conformation lock .

  • Fix:

    • Solvent Switch: Move from DCM to DMF or NMP. The higher polarity helps stabilize the transition state.

    • Add Chaosotropes: Add LiCl (5 equiv) to the reaction (if using THF/DMF). This disrupts hydrogen bond networks that may be folding the piperidine into an unreactive conformation.

Q3: The acid chloride method (Ghosez) yielded the wrong product. A: Did you use a carbamate protecting group (e.g., Boc) on the piperidine nitrogen?

  • Risk: Acid chlorides can induce intramolecular cyclization with N-Boc groups to form N-carboxyanhydrides (NCAs) or oxazolones, which can then react unpredictably.

  • Fix: Ensure the reaction is kept neutral (use Ghosez's reagent, not SOCl₂). If using Cbz/Fmoc, this risk is lower.

Q4: Can I use microwave irradiation? A: Yes, but only with T3P .

  • Guidance: Microwave heating with HATU/EDC accelerates decomposition and side reactions. T3P is thermally stable. Try 80 °C for 20 mins in EtOAc/Pyridine.

Mechanistic Visualization

Understanding why the coupling fails is key to fixing it.

Mechanism Acid Quaternary Acid (Steric Shielding) Activation Activation Step Acid->Activation ActiveEster Active Ester (HATU) (Bulky Intermediate) Activation->ActiveEster + HATU AcidChloride Acid Chloride (Ghosez) (Compact Intermediate) Activation->AcidChloride + Ghosez PathFail Steric Clash (Slow Reaction) ActiveEster->PathFail PathSuccess Steric Access (Fast Reaction) AcidChloride->PathSuccess Amine Amine Nucleophile SideProduct Guanidinylation (Dead End) PathFail->SideProduct Amine attacks Reagent Product Amide Product PathSuccess->Product + Amine

Figure 2: Mechanistic comparison showing why compact intermediates (Acid Chlorides) succeed where bulky Active Esters fail in quaternary systems.

References

  • Dunetz, J. R. , Magano, J., & Weisenburger, G. A. (2016).[5] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][5][6] Chemical Reviews, 116(4), 2177–2250.

  • Ghosez, L. , Haveaux, B., & Viehe, H. G. (1969). 1-Chloro-N,N,2-trimethyl-1-propenylamine: A Versatile Reagent for the Synthesis of Acid Chlorides. Angewandte Chemie International Edition, 8(6), 454–455.

  • Patterson, E. A. , et al. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[3] Organic Letters, 13(19), 5048–5051.

Sources

Introduction: The Solubility Paradox of Nipecotic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubility Enhancement of Protected Nipecotic Acid Derivatives

User Context: You are working with derivatives of nipecotic acid (piperidine-3-carboxylic acid), likely as GABA uptake inhibitors or intermediates in peptidomimetic synthesis. The Problem: While the parent nipecotic acid is highly water-soluble (~50 mg/mL) due to its zwitterionic nature, protecting groups (Boc, Fmoc, Ethyl esters) drastically alter its physicochemical profile. This often leads to "crashing out" in aqueous buffers, poor bioavailability, or heterogeneous reaction mixtures.

This guide provides a logic-driven troubleshooting framework to resolve these solubility bottlenecks without compromising the integrity of your sensitive protecting groups.

Module 1: Troubleshooting & Diagnostics

Diagnostic Matrix: Why is my compound precipitating?

Use this table to identify the root cause based on your specific derivative type.

Derivative ClassExample CompoundDominant CharacterSolubility Failure ModeCorrective Action
N-Protected Acids N-Boc-nipecotic acidAcidic (COOH free)Precipitates at pH < 5.Adjust to pH 7.5–8.0 with mild base (NaHCO₃).
C-Protected Esters Ethyl nipecotateBasic (NH free)Precipitates at pH > 8.Form salt (HCl, Tartrate) or buffer to pH 4–6.
Fully Protected N-Boc-ethyl nipecotateNeutral / LipophilicInsoluble in water.Requires Co-solvents (DMSO/PEG) or Cyclodextrins.
Zwitterionic Nipecotic acid (Parent)AmphotericInsoluble in non-polar organics.Use polar protic solvents (MeOH, Water).

Module 2: Decision Logic & Workflows (Visualized)

Workflow 1: Selecting the Optimal Solubilization Strategy

Caption: A logic gate for selecting the correct solubilization method based on the chemical protection pattern of the nipecotic acid derivative.

SolubilityStrategy Start START: Identify Derivative Structure CheckProtection Check Protecting Groups Start->CheckProtection N_Protected N-Protected / Free COOH (e.g., N-Boc-Nipecotic Acid) CheckProtection->N_Protected Acidic Moiety C_Protected C-Protected / Free NH (e.g., Ethyl Nipecotate) CheckProtection->C_Protected Basic Moiety Fully_Protected Fully Protected (e.g., N-Boc + Ester) CheckProtection->Fully_Protected Neutral Strat_Base STRATEGY A: pH Adjustment (Basic) Target pH 7.5 - 8.5 Use: NaHCO3 or Tris N_Protected->Strat_Base Ionize COOH Strat_Acid STRATEGY B: Salt Formation (Acidic) Target pH 4.0 - 5.5 Use: Tartaric Acid or HCl C_Protected->Strat_Acid Protonate NH Strat_Cosolvent STRATEGY C: Co-Solvent / Carrier Use: DMSO (max 1%) or HP-β-Cyclodextrin Fully_Protected->Strat_Cosolvent Hydrophobic Effect

Module 3: Frequently Asked Questions (FAQs)

Q1: I am using N-Boc-nipecotic acid for a bioassay, but it precipitates in PBS (pH 7.4). Why? Technical Insight: While the carboxyl group (pKa ~4.0) should be ionized at pH 7.4, the bulky tert-butyl carbamate (Boc) group adds significant lipophilicity. If the concentration exceeds ~1-5 mM, the hydrophobic effect overcomes the solvation energy of the carboxylate anion. Solution:

  • Pre-dissolve: Dissolve the compound in 100% DMSO at 1000x the final concentration.

  • Slow Dilution: Slowly add the DMSO stock to the PBS with rapid vortexing.

  • Critical Step: Ensure the final DMSO concentration is <0.5% to avoid cytotoxicity, or switch to Hydroxypropyl-β-Cyclodextrin (HP-β-CD) (see Protocol A).

Q2: My Ethyl Nipecotate is an oil and difficult to handle. Can I make it a solid? Technical Insight: Ethyl nipecotate is a liquid at room temperature (bp 102-104 °C/7 mmHg) [1]. This makes weighing small amounts inaccurate. Solution: Convert it to a crystalline salt. The L-Tartrate salt is superior to the Hydrochloride salt for hygroscopicity and handling.

  • Reference: L-Nipecotic acid ethyl ester-L-tartrate is a stable, white crystalline solid (mp 156-160 °C) [2].[1]

Q3: Can I use sonication to dissolve my fully protected derivative? Warning: Use caution. Prolonged sonication heats the solution.

  • Risk: N-Boc groups are thermally stable but acid-labile. If your solvent is slightly acidic (e.g., unbuffered water absorbing CO2), heating can induce slow deprotection.

  • Better Approach: Use a "solvent shift" method (dissolve in ethanol/methanol, add water, then evaporate the organic solvent if possible, or use PEG-400).

Module 4: Experimental Protocols

Protocol A: Cyclodextrin Complexation (For Fully Protected Derivatives)

Best for: N-Boc-Ethyl Nipecotate or lipophilic prodrugs.

Theory: The hydrophobic cavity of


-cyclodextrin encapsulates the piperidine ring/Boc group, while the hydrophilic exterior ensures water solubility.
  • Preparation: Prepare a 20% (w/v) solution of 2-Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD)
    in water or PBS.
  • Addition: Add the nipecotic acid derivative in solid form to the CD solution (molar ratio 1:2 Drug:CD recommended for bulky Boc groups).

  • Equilibration: Shake or rotate at room temperature for 24 hours. Do not heat above 40°C.

  • Filtration: Filter through a 0.45 µm PVDF filter to remove uncomplexed drug.

  • Validation: Analyze the filtrate by HPLC to determine the soluble concentration.

Protocol B: Synthesis of Ethyl Nipecotate L-Tartrate Salt

Best for: Stabilizing liquid esters into water-soluble solids.

  • Dissolution: Dissolve 10 mmol of Ethyl Nipecotate (free base oil) in 10 mL of absolute ethanol.

  • Acid Addition: Dissolve 10.5 mmol (1.05 eq) of L-Tartaric acid in 15 mL of warm ethanol.

  • Mixing: Add the tartaric acid solution to the amine solution dropwise with stirring.

  • Crystallization: The salt usually precipitates immediately. If not, cool to 4°C and scratch the glass.

  • Isolation: Filter the white crystals, wash with cold ethanol/ether (1:1), and dry under vacuum.

    • Expected Yield: >85%[1][2][3][4][5]

    • Solubility: Freely soluble in water; stable at room temperature.[6]

References

  • ChemicalBook. (2026).[2] Ethyl nipecotate Properties and Safety.[2][7] Retrieved from

  • Chem-Impex International. (n.d.). L-Nipecotic acid ethyl ester-l-tartrate Product Data. Retrieved from

  • MedKoo Biosciences. (n.d.). Nipecotic acid, S(+)- Solubility and Formulation.[4][6][8] Retrieved from

  • Cayman Chemical. (2025). Nipecotic Acid Product Information. Retrieved from

  • National Institutes of Health (NIH). (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents. PMC8143168. Retrieved from

Sources

Validation & Comparative

Comparative Guide: Chiral Resolution of 3-Substituted Piperidine-3-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Scope

This guide addresses the chiral resolution of 3,3-disubstituted piperidine scaffolds (specifically 3-substituted piperidine-3-carboxylic acids). These "quaternary"


-amino acids are critical pharmacophores in PARP inhibitors (e.g., Niraparib), GPCR ligands, and peptide mimetics.

The Core Challenge: Unlike simple nipecotic acid derivatives, the quaternary center at C3 introduces significant steric hindrance, often rendering standard enzymatic pockets inaccessible and complicating salt crystallization kinetics.

Scope of Comparison:

  • Classical Chemical Resolution: Diastereomeric salt formation (The Industrial Workhorse).

  • Biocatalytic Resolution: Enzymatic hydrolysis of esters (The Green Alternative).

  • Preparative Chiral Chromatography: SFC/HPLC (The Speed/Purity Option).

Decision Matrix: Method Selection

Before protocol development, select the methodology based on your development stage and material constraints.

DecisionMatrix Start Start: Racemic 3-Subst-Piperidine-3-COOH Scale What is the Target Scale? Start->Scale SmallScale < 5 grams (Discovery/Hit-to-Lead) Scale->SmallScale LargeScale > 100 grams (Process/Manufacturing) Scale->LargeScale Speed Is Speed Critical? SmallScale->Speed Cost Is Cost/Atom Economy Critical? LargeScale->Cost Method_HPLC Method C: Prep Chiral HPLC/SFC (High Cost, Max Speed, 99.9% ee) Speed->Method_HPLC Yes Method_Enz Method B: Enzymatic Resolution (Green, High Selectivity, Requires Derivatization) Speed->Method_Enz No Method_Chem Method A: Chemical Resolution (Low Cost, Scalable, ~35-40% Yield) Cost->Method_Chem Lowest COGS Cost->Method_Enz Green Metrics

Figure 1: Strategic decision tree for selecting the resolution modality based on scale and project constraints.

Comparative Analysis: Performance Metrics

The following data aggregates typical results for quaternary piperidine amino acids (e.g., 3-phenylpiperidine-3-carboxylic acid).

FeatureMethod A: Chemical Resolution Method B: Enzymatic Resolution Method C: Prep Chiral HPLC
Resolving Agent Chiral Acids (Tartaric, Mandelic, DTTA)Hydrolases (CAL-B, PLE, Subtilisin)Polysaccharide CSPs (AD-H, OD-H)
Typical Yield (Theoretical 50%) 30–42% (Losses in recrystallization)40–46% (Kinetic resolution limit)45–49% (Near theoretical)
Enantiomeric Excess (ee) 90–95% (Requires recrystallization to hit >99%)>98% (Often single pass)>99.9%
Throughput High (Batch reactors, kg to tons)Medium (Reaction time 24–48h)Low to Medium ( g/day )
Key Bottleneck Solvent screening for crystallizationSubstrate specificity/Steric hindranceSolvent consumption & Instrument cost
Derivatization Needed? No (Direct salt formation)Yes (Esterification + N-protection)No (Usually)

Method A: Classical Chemical Resolution (Protocol)

Mechanism: This relies on the solubility difference between the diastereomeric salts formed by the racemic amine (base) and a chiral acid.[1] Critical Insight: For 3-substituted piperidines, the secondary amine is basic, but the steric bulk at C3 can interfere with salt packing. Di-p-toluoyl-L-tartaric acid (L-DTTA) is often superior to simple tartaric acid due to


 stacking interactions with the piperidine/substituent.
Step-by-Step Protocol

Target: Resolution of (S)-3-phenylpiperidine-3-carboxylic acid

  • Salt Formation Screen:

    • Dissolve racemate (1.0 eq) in MeOH/Water (9:1).

    • Add Resolving Agent (1.0 eq). Recommended agents: L-Tartaric acid, Dibenzoyl-L-tartaric acid, L-Mandelic acid.

    • Heat to reflux until clear, then cool slowly to 25°C.

    • Validation: Collect precipitate. Free the base (small aliquot) and check ee% via Chiral HPLC.

  • Optimized Crystallization (Scale-Up):

    • Solvent System: Ethanol/Water (95:5) often yields harder, purer crystals than Methanol.

    • Mix Racemic Amino Acid (10g) and L-DTTA (1.0 eq) in Ethanol (150 mL).

    • Reflux for 1 hour.

    • Controlled Cooling: Cool at a rate of 5°C/hour. Rapid cooling traps the eutectics (impurities).

    • Filter the salt.

  • Recrystallization (The Purity Step):

    • If ee < 98%, recrystallize the salt in pure Ethanol.

    • Note: The "Self-Resolving" phenomenon has been observed in some piperidine-3-carboxamides where heating in concentrated HCl induces hydrolysis and preferential crystallization of one enantiomer [1].

  • Salt Break (Free Basing):

    • Suspend salt in water. Adjust pH to 10-11 using 2N NaOH.

    • Extract with DCM or EtOAc (if lipophilic) or use Ion Exchange Resin (Dowex 50W) if the amino acid is zwitterionic and water-soluble.

Method B: Enzymatic Resolution (Protocol)

Mechanism: Kinetic resolution via enantioselective hydrolysis. An esterase preferentially hydrolyzes the ester of one enantiomer to the acid, leaving the other as an ester. Critical Insight: The quaternary center makes the ester carbonyl sterically crowded. N-protection is mandatory to prevent the amine from coordinating with the enzyme's active site metals or inhibiting the catalytic triad.

Workflow Diagram

EnzymaticWorkflow Racemate Racemic N-Boc-Ester Reaction Hydrolysis (pH 7.0 buffer / Cosolvent) Racemate->Reaction Enzyme Biocatalyst (CAL-B / PLE) Enzyme->Reaction Separation Phase Separation (Acid vs. Ester) Reaction->Separation ProductA (S)-Acid (Aqueous Phase) Separation->ProductA ProductB (R)-Ester (Organic Phase) Separation->ProductB

Figure 2: Chemoenzymatic workflow for N-protected substrates.

Step-by-Step Protocol

Target: Resolution of N-Boc-3-methylpiperidine-3-carboxylic acid ethyl ester

  • Substrate Preparation:

    • Protect the piperidine nitrogen: React rac-amino ester with

      
       (DCM, TEA).
      
    • Why? Unprotected amines often deactivate lipases.

  • Enzyme Screening:

    • Screen CAL-B (Candida antarctica Lipase B) and PLE (Pig Liver Esterase) .

    • Conditions: Phosphate buffer (pH 7.[2]2) with 10-20% cosolvent (DMSO or Acetone) to improve solubility of the lipophilic N-Boc ester.

  • Reaction Execution:

    • Suspend N-Boc-ester (50 mM) in Buffer/Acetone (4:1).

    • Add Immobilized CAL-B (e.g., Novozym 435, 50% w/w relative to substrate).

    • Incubate at 30°C with orbital shaking (200 rpm).

    • Monitoring: Monitor by HPLC (C18) for conversion. Stop reaction at exactly 50% conversion (typically 24-48h).

  • Workup (Separation):

    • Filter off the immobilized enzyme (can be recycled).

    • Adjust pH to 8.5 (keeps the acid product as a salt).

    • Extract: Wash with MTBE. The unreacted Ester (R-enantiomer) moves to the organic layer.

    • Acidify: Adjust aqueous layer to pH 2-3 with 1N HCl.

    • Extract: Extract with EtOAc. The hydrolyzed Acid (S-enantiomer) moves to the organic layer.

  • Deprotection:

    • Treat resolved N-Boc intermediates with TFA/DCM to yield the free amino acid.

Method C: Chiral Chromatography (Reference Data)

For analytical validation or small-scale prep (<5g), avoid method development time by starting with these standard conditions.

ParameterCondition Set A (Normal Phase)Condition Set B (Reverse Phase)
Column Chiralpak AD-H or IAChiralcel OD-RH
Mobile Phase Hexane : IPA : DEA (90 : 10 : 0.1)Water (pH 2.0,

) : ACN (60:40)
Additive Diethylamine (DEA) is critical to sharpen peaks of basic amines.KPF6 (Chaotropic agent) helps resolve basic amines in RP mode [2].
Applicability Best for N-Boc protected or Ester derivatives.Best for free zwitterionic amino acids.

References

  • Patent: Preparation method of (S)-3-piperidinecarboxylic acid via dynamic resolution in acid. CN106831540A.

  • Review: Comparison of enzymatic and chemical hydrolysis for amino acid resolution. Waste Valorization, 2023.

  • Protocol: Enzymatic resolution of N-Boc-piperidine esters using CAL-B. Tetrahedron: Asymmetry, 2007.

  • Application Note: Chiral HPLC Separation of Piperidine Derivatives. Phenomenex Chiral Guide.

Sources

A Comparative Guide to the Conformational Analysis of 3,3-Disubstituted Piperidine Rings

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in modern medicinal chemistry, appearing in a vast number of pharmaceuticals and bioactive natural products.[1] Its three-dimensional structure is a critical determinant of biological activity, dictating how a molecule interacts with its target receptor. While the conformational analysis of monosubstituted piperidines is well-established, the introduction of a second substituent at the 3-position creates a gem-disubstituted center, leading to a more complex interplay of steric and electronic effects that significantly influences the ring's conformational landscape.

This guide provides an in-depth comparison of the analytical techniques used to elucidate the conformational preferences of 3,3-disubstituted piperidine rings. We will explore the underlying principles governing their structure and provide a practical framework for researchers in drug discovery and development, supported by experimental data and detailed methodologies.

The Chair Conformation: A Delicate Balance of Forces

Like cyclohexane, the piperidine ring predominantly adopts a low-energy chair conformation to minimize angular and torsional strain.[2] The introduction of substituents at the C3 position necessitates a careful consideration of their spatial arrangement to avoid unfavorable steric interactions. The two primary chair conformers are in rapid equilibrium at room temperature, and the preferred conformation is determined by the relative energies of placing the substituents in axial or equatorial positions.

In a 3,3-disubstituted piperidine, one substituent will occupy an axial position while the other is equatorial in one chair form. Ring inversion leads to the other chair form where the positions are swapped. The equilibrium between these two conformers is governed by the steric bulk and electronic nature of the substituents.

A key concept in conformational analysis is the "A-value," which quantifies the energetic preference of a substituent for the equatorial position.[2] A larger A-value signifies a greater steric demand and a stronger preference for the equatorial orientation to avoid destabilizing 1,3-diaxial interactions. For instance, a methyl group has an A-value of approximately 1.7-1.8 kcal/mol, indicating a strong preference for the equatorial position.[3] When two different substituents are present at the C3 position, the conformer that places the larger group in the more spacious equatorial position is generally favored.

Comparative Analysis of Key Methodologies

A comprehensive conformational analysis of 3,3-disubstituted piperidines requires a multi-faceted approach, integrating data from solution-state NMR spectroscopy, solid-state X-ray crystallography, and in silico computational modeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling Dynamics in Solution

NMR spectroscopy is the most powerful technique for studying the conformation and dynamics of molecules in solution.[4][5] By analyzing chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOEs), one can deduce the preferred conformation and the relative populations of different conformers.

Key NMR Parameters for Conformational Analysis:

  • 1H NMR Chemical Shifts: The chemical shifts of axial and equatorial protons are typically different. Axial protons are generally more shielded (appear at a lower ppm) than their equatorial counterparts.

  • 1H-1H Coupling Constants (3JHH): The magnitude of the vicinal coupling constant between adjacent protons is dependent on the dihedral angle between them, as described by the Karplus equation. Large coupling constants (typically 8-13 Hz) are indicative of a diaxial relationship (180° dihedral angle), while smaller coupling constants (1-5 Hz) suggest axial-equatorial or equatorial-equatorial relationships.

  • Nuclear Overhauser Effect (NOE): NOE is a through-space interaction that is observed between protons that are close in space (< 5 Å), regardless of their bonding connectivity. 2D NOESY and ROESY experiments are particularly useful for identifying spatial proximities and can provide definitive evidence for the axial or equatorial orientation of substituents.[6][7] For example, an NOE between an axial substituent at C3 and the axial protons at C5 and the nitrogen would confirm its axial orientation.

Experimental Protocol: 2D NOESY/ROESY NMR

  • Sample Preparation: Dissolve 5-10 mg of the 3,3-disubstituted piperidine derivative in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) in a 5 mm NMR tube. Ensure the sample is thoroughly degassed to remove dissolved oxygen, which can interfere with NOE measurements.

  • Data Acquisition:

    • Acquire a standard 1D 1H NMR spectrum to verify sample purity and for spectral referencing.

    • Set up a 2D NOESY or ROESY experiment. ROESY is often preferred for medium-sized molecules where the NOE may be close to zero.[6]

    • Optimize the mixing time (τm). For small to medium-sized molecules, a mixing time in the range of 250-500 ms is a good starting point.[6] A series of experiments with varying mixing times can be performed to observe the build-up of NOE cross-peaks.

  • Data Processing and Analysis:

    • Process the 2D data with appropriate window functions and Fourier transformation.

    • Analyze the resulting 2D spectrum for cross-peaks that indicate spatial proximity between protons.

    • Correlate the observed NOEs with the expected distances in the different possible chair conformations to determine the dominant conformer in solution.

Single-Crystal X-ray Diffraction: The Solid-State Snapshot

X-ray crystallography provides an unambiguous determination of the three-dimensional structure of a molecule in the solid state.[8] It yields precise information on bond lengths, bond angles, and torsional angles, offering a definitive picture of the preferred conformation in the crystalline form. While this conformation may not always be the most stable one in solution due to packing forces, it provides an invaluable reference point for validating computational models and interpreting solution-state NMR data.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals of the 3,3-disubstituted piperidine derivative of suitable quality and size (typically 0.1-0.3 mm in each dimension). This can be achieved through techniques such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Data Collection: Mount a suitable crystal on a diffractometer. Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, revealing the precise atomic coordinates. The model is then refined to best fit the experimental data.

  • Analysis: The refined structure provides detailed geometric information, including the conformation of the piperidine ring and the orientation of the substituents.

Computational Modeling: In Silico Insights into Energetics and Geometry

Computational chemistry offers a powerful means to complement experimental data by providing insights into the relative energies of different conformers and the barriers to their interconversion.[9] Density Functional Theory (DFT) calculations are a widely used method for obtaining accurate geometries and relative energies of small organic molecules.[9][10]

Experimental Protocol: DFT-Based Conformational Analysis

  • Conformational Search: Generate initial 3D structures of the possible chair conformers of the 3,3-disubstituted piperidine.

  • Geometry Optimization: Perform geometry optimization for each conformer using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d,p)). This process finds the lowest energy geometry for each conformer.

  • Energy Calculation: Calculate the single-point energies of the optimized structures at a higher level of theory to obtain more accurate relative energies (ΔE). It is also important to calculate the Gibbs free energies (ΔG) to account for thermal and entropic contributions at a given temperature.

  • Analysis: The conformer with the lowest Gibbs free energy is predicted to be the most stable. The calculated geometries (bond lengths, angles, dihedrals) can be directly compared with X-ray data, and calculated NMR parameters can be compared with experimental solution-state data for validation.

Comparative Data for 3,3-Disubstituted Piperidines

The following table summarizes representative data for the conformational analysis of 3,3-dimethylpiperidine, a model system for understanding the principles discussed.

Analytical TechniqueParameterObservation/ResultInterpretation
NMR Spectroscopy 1H-1H Coupling ConstantsAnalysis of coupling constants for ring protons.Consistent with a predominantly chair conformation.
13C Chemical ShiftsDistinct signals for axial and equatorial methyl groups at low temperature.Allows for the quantification of the conformational equilibrium.
NOESY/ROESYCross-peaks observed between one methyl group and axial protons.Confirms the presence of both axial and equatorial methyl groups.
X-ray Crystallography Ring ConformationChair conformation.[11]Confirms the lowest energy conformation in the solid state.
Substituent OrientationOne methyl group is axial, the other is equatorial.[11]Provides a precise geometric reference.
Computational Modeling Relative Energy (ΔG)The two chair conformers are of equal energy.Due to the identical nature of the substituents.
Optimized GeometryBond lengths and angles are in good agreement with X-ray data.Validates the computational model.

Visualizing the Conformational Equilibrium

The chair-chair interconversion of a 3,3-disubstituted piperidine can be visualized as follows:

Workflow cluster_experimental Experimental Analysis cluster_computational Computational Modeling cluster_synthesis Synthesis NMR NMR Spectroscopy (Solution-state conformation) DFT DFT Calculations (Energetics & Geometry) NMR->DFT Validation XRay X-ray Crystallography (Solid-state structure) XRay->DFT Validation DFT->NMR Interpretation Synthesis 3,3-Disubstituted Piperidine Synthesis->NMR Synthesis->XRay Synthesis->DFT

Caption: Integrated workflow for the conformational analysis of 3,3-disubstituted piperidines.

Conclusion

The conformational analysis of 3,3-disubstituted piperidine rings is a critical aspect of modern drug design and development. A thorough understanding of the interplay between steric and electronic effects that govern the preferred chair conformation is essential for predicting and optimizing the biological activity of piperidine-containing molecules. By employing a synergistic approach that combines the detailed solution-state information from NMR spectroscopy, the definitive solid-state structure from X-ray crystallography, and the energetic and geometric insights from computational modeling, researchers can confidently elucidate the three-dimensional structure of these important scaffolds. This integrated strategy provides a robust foundation for structure-activity relationship studies and the rational design of novel therapeutics with enhanced potency and selectivity.

References

  • D. O'Hagan, "Piperidine and pyrrolidine alkaloids," Natural Product Reports, 2000, 17, 435-446.
  • E. L. Eliel, S. H. Wilen, and L. N. Mander, Stereochemistry of Organic Compounds, Wiley-Interscience, 1994.
  • H. Friebolin, Basic One- and Two-Dimensional NMR Spectroscopy, Wiley-VCH, 2010.
  • F. A. Carey and R. J. Sundberg, Advanced Organic Chemistry, Part A: Structure and Mechanisms, Springer, 2007.
  • C. A. G. N. Montalban, et al., "Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates," RSC Med. Chem., 2022 , 13, 1513-1520. [Link]

  • A. M. P. Koskinen, Asymmetric Synthesis of Natural Products, John Wiley & Sons, 2012.
  • J. Clayden, N. Greeves, and S. Warren, Organic Chemistry, Oxford University Press, 2012.
  • C. J. Cramer, Essentials of Computational Chemistry: Theories and Models, John Wiley & Sons, 2004.
  • R. W. Hoffmann, "The anomeric effect," Angewandte Chemie International Edition in English, 1992, 31, 1124-1134.
  • T. W. Green and P. G. M. Wuts, Protective Groups in Organic Synthesis, John Wiley & Sons, 2007.
  • M. B. Smith, March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, John Wiley & Sons, 2013.
  • P. Y. Bruice, Organic Chemistry, Pearson, 2016.
  • R. H. Crabtree, The Organometallic Chemistry of the Transition Metals, John Wiley & Sons, 2014.
  • G. M. Sheldrick, "A short history of SHELX," Acta Crystallographica Section A, 2008, 64, 112-122.
  • A. D. Becke, "Density-functional thermochemistry. III. The role of exact exchange," The Journal of Chemical Physics, 1993, 98, 5648-5652.
  • M. J. Frisch, et al., Gaussian 16, Revision C.01, Gaussian, Inc., Wallingford CT, 2016.
  • A. E. Reed, L. A. Curtiss, and F. Weinhold, "Intermolecular interactions from a natural bond orbital, donor-acceptor viewpoint," Chemical Reviews, 1988, 88, 899-926.
  • T.
  • W. J.
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  • T. D. W. Claridge, High-Resolution NMR Techniques in Organic Chemistry, Elsevier, 2016.
  • J. Cavanagh, W. J. Fairbrother, A. G. Palmer III, and N. J. Skelton, Protein NMR Spectroscopy: Principles and Practice, Academic Press, 2006.
  • G. C. K. Roberts, NMR of Macromolecules: A Practical Approach, IRL Press, 1993.
  • W.
  • P. Luger, Modern X-ray Analysis on Single Crystals: A Practical Guide, de Gruyter, 2014.
  • M. O'Keeffe and B. G. Hyde, Crystal Structures: I. Patterns and Symmetry, Mineralogical Society of America, 1996.
  • P. Muller, et al., "Glossary of terms used in physical organic chemistry (IUPAC Recommendations 1994)," Pure and Applied Chemistry, 1994, 66, 1077-1184.

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A Comparative Guide to the Biological Activity of Nipecotic Acid Derivatives as GABA Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of various nipecotic acid derivatives, focusing on their potency and selectivity as inhibitors of Gamma-Aminobutyric Acid (GABA) transporters (GATs). The information presented herein is intended to support researchers and drug development professionals in the rational design and selection of novel therapeutic agents targeting the GABAergic system.

Introduction: The Significance of Nipecotic Acid in GABAergic Modulation

Gamma-Aminobutyric Acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a crucial role in maintaining the balance between neuronal excitation and inhibition. Dysregulation of GABAergic signaling is implicated in a variety of neurological and psychiatric disorders, including epilepsy, anxiety, depression, and neuropathic pain.

The synaptic concentration of GABA is tightly regulated by a family of four sodium- and chloride-dependent GABA transporters (GATs): GAT-1, GAT-2, GAT-3, and the betaine-GABA transporter-1 (BGT-1). These transporters are responsible for the reuptake of GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells, thereby terminating its inhibitory signal. Inhibition of these transporters represents a key therapeutic strategy for enhancing GABAergic tone and treating CNS disorders.

Nipecotic acid, a cyclic GABA analog, is a potent inhibitor of both neuronal and glial GABA uptake. However, its therapeutic utility is limited by its hydrophilic nature, which prevents it from readily crossing the blood-brain barrier (BBB). This has driven the development of numerous nipecotic acid derivatives with modified lipophilicity to improve brain penetration and inhibitory potency. One such derivative, Tiagabine, is a marketed antiepileptic drug that selectively inhibits GAT-1.

This guide will delve into the comparative biological activities of various classes of nipecotic acid derivatives, their structure-activity relationships, and the experimental methodologies used to evaluate their efficacy.

The GABAergic Synapse and the Mechanism of GAT Inhibition

The primary mechanism by which nipecotic acid derivatives exert their effects is through the competitive inhibition of GABA transporters. By binding to the active site of the transporter, these molecules prevent the reuptake of GABA from the synaptic cleft. This leads to an increased concentration and prolonged presence of GABA in the synapse, thereby enhancing the activation of postsynaptic GABA receptors and potentiating inhibitory neurotransmission.

At higher concentrations, it has been noted that nipecotic acid itself may also directly activate GABAA-like chloride channels, acting as a GABAA receptor agonist.

GABA_Synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell GABA_Vesicle GABA Vesicles GABA GABA GABA_Vesicle->GABA Release GAT1_pre GAT-1 GABA->GAT1_pre Reuptake GABA_Receptor GABA Receptor GABA->GABA_Receptor Binding GAT3_glia GAT-3 GABA->GAT3_glia Reuptake Nipecotic_Derivative Nipecotic Acid Derivative Nipecotic_Derivative->GAT1_pre Inhibition Nipecotic_Derivative->GAT3_glia Inhibition

Caption: Mechanism of action of nipecotic acid derivatives in the GABAergic synapse.

Comparative Analysis of Biological Activity

The inhibitory potency of nipecotic acid derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitory constant (Ki). A lower IC50 or Ki value indicates a higher potency. The following table summarizes the reported biological activities of representative nipecotic acid derivatives against the four murine GABA transporter subtypes (mGAT1-4).

Derivative ClassCompoundmGAT1 (pIC50/IC50)mGAT2 (pIC50/IC50)mGAT3 (pIC50/IC50)mGAT4 (pIC50/IC50)Selectivity ProfileReference
Parent Compound Nipecotic Acid4.88 ± 0.07---Non-selective
Marketed Drug Tiagabine7.43 ± 0.11---GAT-1 selective
Triaryl Derivatives (S)-4> 200 µM21 µM5 µM140 µM (BGT-1)GAT-3 selective
Allenic Spacer DDPM-25718.29 ± 0.02---GAT-1 selective
Allenic Spacer (S)-8d (DDPM-3960)---6.59 ± 0.01GAT-4 selective
o-Terphenyl Allenic (R)-form of 21p6.78 ± 0.08---GAT-1 selective

pIC50 is the negative logarithm of the IC50 value. A higher pIC50 value indicates greater potency.

Structure-Activity Relationships (SAR)

The biological activity of nipecotic acid derivatives is highly dependent on their chemical structure. The key structural modifications and their impact on potency and selectivity are outlined below:

  • N-Substitution: The addition of a lipophilic substituent to the nitrogen atom of the nipecotic acid ring is the most critical modification for improving BBB penetration and enhancing inhibitory potency.

  • Lipophilic Moiety: The nature of the lipophilic group significantly influences potency and selectivity. Bulky, aromatic groups such as diphenylmethyl, diphenylbutenyl, and terphenyl moieties have been shown to confer high affinity for GAT-1.

  • Spacer Length and Rigidity: The length and flexibility of the linker connecting the nipecotic acid core to the lipophilic moiety are crucial. For instance, a four-carbon atom allenic spacer has been found to be optimal for high inhibitory potency at mGAT1.

  • Stereochemistry: The stereochemistry of the nipecotic acid ring plays a decisive role in biological activity. The (R)-enantiomer of nipecotic acid is generally more potent than the (S)-enantiomer.

SAR_Nipecotic_Acid Key Structure-Activity Relationships of Nipecotic Acid Derivatives cluster_modifications Structural Modifications cluster_outcomes Biological Outcomes Nipecotic_Acid_Core Nipecotic Acid Scaffold N_Substitution N-Substitution (Lipophilic Group) Nipecotic_Acid_Core->N_Substitution Spacer Spacer (Length & Rigidity) Nipecotic_Acid_Core->Spacer Stereochemistry Stereochemistry ((R)- vs (S)-) Nipecotic_Acid_Core->Stereochemistry Potency Potency (IC50/Ki) N_Substitution->Potency BBB_Penetration Blood-Brain Barrier Penetration N_Substitution->BBB_Penetration Spacer->Potency Selectivity GAT Subtype Selectivity Spacer->Selectivity Stereochemistry->Potency

X-Ray Crystallography of Constrained Amino Acid Building Blocks: A Comparative Guide for Peptidomimetic Design

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to Conformational Preorganization

In the development of peptidomimetics, achieving high target affinity and proteolytic stability is a primary objective. Natural peptides often fail as therapeutics due to their high conformational flexibility, which leads to rapid degradation and a massive entropic penalty upon binding to a target receptor[1]. To circumvent this, drug developers incorporate Constrained Amino Acids (CAAs) —such as α-aminoisobutyric acid (Aib), substituted prolines, and cyclopropane derivatives—to lock the peptide backbone into a pre-organized, bioactive 3D conformation[2].

However, rational drug design requires precise validation of these structural modifications. X-ray crystallography serves as the gold standard for determining the exact Ramachandran space (φ, ψ torsion angles) occupied by these non-canonical building blocks[3]. This guide objectively compares the crystallographic profiles of prominent CAAs, explains the mechanistic causality behind their conformational preferences, and provides field-validated experimental protocols for their structural characterization.

Logic CAA Constrained Amino Acid (e.g., Aib, Flp, Tic) Steric Steric Hindrance (gem-dialkyl groups) CAA->Steric Stereo Stereoelectronic Effects (Fluorine substitution) CAA->Stereo PhiPsi Restriction of φ, ψ Torsion Angles Steric->PhiPsi Stereo->PhiPsi Entropy Reduced Conformational Entropy (ΔS < 0) PhiPsi->Entropy Affinity Enhanced Target Affinity & Proteolytic Stability Entropy->Affinity

Mechanistic pathway of how constrained amino acids enhance binding affinity.

Comparative Analysis of Constrained Building Blocks

α-Aminoisobutyric Acid (Aib) and α,α-Dialkyl Amino Acids

Aib is the prototypical constrained building block. The presence of gem-dimethyl groups at the Cα position introduces severe steric clashes with adjacent peptide carbonyl and amide groups[4]. To relieve this steric strain, the backbone is forced into a narrow region of Ramachandran space. Crystallographic data consistently show that Aib strongly nucleates helical conformations, specifically 3_10 or α-helices. For example, substituting alanine with Aib in the ribonuclease S peptide stabilizes the free peptide helix, yielding a favorable enthalpic contribution to binding as confirmed by isothermal titration calorimetry and X-ray co-crystal structures[5].

Proline Derivatives: Stereoelectronic Puckering

While natural proline is conformationally restricted by its pyrrolidine ring, its derivatives—such as 4-fluoroproline (Flp) and 4-methylproline (mep)—offer exquisite control over the ring's pucker. X-ray crystallography reveals that stereoelectronic effects (from electronegative fluorine) or steric effects (from a bulky methyl group) strictly dictate the ring conformation. Flp strongly prefers a Cγ-exo pucker due to the gauche effect, whereas mep prefers a Cγ-endo pucker. Importantly, main-chain torsion angles correlate directly with this ring pucker, allowing researchers to preorganize complex structures like collagen triple helices.

Cyclopropanes and Rigidified Macrocycles

1,2,3-Trisubstituted cyclopropanes act as highly effective dipeptide mimics by fixing both the backbone and side-chain orientations simultaneously[2]. Unlike Aib, which primarily induces helicity, cyclopropanes and lactam-bridged mimics can be tailored to mimic extended β-strands or specific β-turns. Because they link two residues, they offer rigidity to the backbone without the loss of critical interaction sites required for enzyme inhibition[2].

Quantitative Crystallographic Data Comparison

The following table summarizes the crystallographically determined conformational preferences of key constrained building blocks:

Amino Acid Building BlockModification MechanismPreferred Ring PuckerTypical φ (phi) AngleTypical ψ (psi) AngleDominant Secondary Structure Propensity
Natural Proline Cα-N cyclizationMixed-65°150°β-Turns, Polyproline II
4-Fluoroproline (Flp) StereoelectronicCγ-exo-60°152°Triple Helix (Yaa position)
4-Methylproline (mep) Steric HindranceCγ-endo-75°164°Triple Helix (Xaa position)
Aib Steric (gem-dimethyl)N/A-57°-47°3_10 or α-Helix
Cyclopropane Mimics Backbone/Side-chain bridgeN/AFixedFixedExtended β-strand / β-turn[2]

Experimental Workflows & Protocols

To validate the structural integrity of a designed peptidomimetic, X-ray crystallography must be employed. The workflow differs slightly depending on whether you are crystallizing the peptide alone (small-molecule crystallography) or in complex with a target protein (macromolecular co-crystallography).

Workflow Syn Peptide Synthesis (CAA Incorporation) Pur HPLC Purification & Characterization Syn->Pur Cry Crystallization Screening (Vapor Diffusion) Pur->Cry Diff X-ray Diffraction (Synchrotron/Home Source) Cry->Diff Phas Phase Determination (MR or SAD/MAD) Diff->Phas Ref Structural Refinement (Electron Density Maps) Phas->Ref Rama Ramachandran Analysis (φ, ψ Angle Validation) Ref->Rama

Workflow for X-ray crystallographic analysis of CAA-containing peptides.

Protocol 1: Co-crystallization of CAA-Peptidomimetics with Target Proteins

Context: Crystallizing the SIRT2 catalytic domain with Aib/Proline-containing mechanism-based inhibitors[6].

  • Complex Formation: Mix the purified target protein (e.g., SIRT2 catalytic domain at 16 mg/mL) with the CAA-peptidomimetic to a final ligand concentration of 1 mM[6]. Incubate on ice for 1 hour.

    • Causality: Pre-incubation is critical. Because the restricted conformation of the CAA inhibitor reduces the entropic penalty of binding, the equilibrium is strongly driven toward the complexed state, ensuring homogeneous target engagement prior to crystallization[5].

  • Crystallization Screening: Set up hanging-drop vapor diffusion plates. For Aib-containing SIRT2 inhibitors, utilize a reservoir solution of 0.15 M potassium bromide and 30% (w/v) PEG 2000 MME at 20 °C[6].

    • Causality: PEG acts as a precipitant by competing for water, slowly driving the protein-ligand complex into a state of supersaturation where ordered nucleation occurs.

  • Cryoprotection and Freezing: Briefly soak the grown crystals in a mother liquor supplemented with 10% (w/v) PEG 400[6]. Flash-freeze in liquid nitrogen.

    • Causality: Cryoprotection prevents the formation of crystalline ice within the solvent channels, which would otherwise diffract and obscure the protein's electron density map.

  • Data Collection and Refinement: Collect diffraction data at a synchrotron source. Solve the phase problem using molecular replacement (using the apo-structure). Refine the structure, paying special attention to the electron density around the CAA to confirm the predicted φ/ψ angles[3][6].

Protocol 2: Small-Molecule Crystallography of Cyclic CAA Peptides

Context: Determining the backbone conformation of 18-membered Aib-containing cyclohexapeptides[4][7].

  • Peptide Synthesis and Cyclization: Synthesize the linear precursor using solid-phase peptide synthesis (SPPS). Cyclize using coupling reagents like PyAOP or DEPC.

    • Causality: Standard reagents like HATU often fail here; PyAOP is superior for overcoming the severe steric hindrance imposed by adjacent Aib residues during macrocyclization[4].

  • Crystal Growth via Slow Evaporation: Dissolve the purified cyclic peptide in a suitable solvent mixture (e.g., methanol/water or acetonitrile/water)[7]. Allow the solvent to evaporate slowly at room temperature over several days.

    • Causality: Slow evaporation allows the rigidified macrocycles to pack efficiently into a crystal lattice without precipitating amorphously.

  • Diffraction and Direct Methods: Mount the single crystal on a diffractometer. Since these are small molecules, solve the phase problem using Direct Methods.

    • Causality: Unlike massive proteins, small CAA peptides diffract to atomic resolution (< 1.0 Å), allowing for the direct mathematical calculation of phases from the measured intensities. This yields highly precise bond lengths and torsion angles to validate the conformational constraint[4].

References

1.[1] The practice of ring constraint in peptidomimetics using bicyclic and polycyclic amino acids. PubMed. 2.[2] Design and Synthesis of Substituted Cyclopropanes as Conformationally Restrained Dipeptide Mimics. DTIC. 3.[5] Structural and thermodynamic consequences of introducing alpha-aminoisobutyric acid in the S peptide of ribonuclease S. PubMed. 4.[6] Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration. PMC. 5. Stereoelectronic and steric effects in side chains preorganize a protein main chain. PNAS. 6.[4] Synthesis and Conformational Analysis of 18-membered Aib-Containing Cyclohexapeptides. ZORA. 7.[7] Cyclolinopeptide A: inhibitor, immunosuppressor or other? BioPlanete. 8. Helix and hairpin nucleation in short peptides using centrally positioned conformationally constrained dipeptide segments. ResearchGate. 9.[3] Non-Canonical Amino Acids in Analyses of Protease Structure and Function. MDPI.

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: 1-Cbz-3-allylpiperidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Risk Profile

1-Cbz-3-allylpiperidine-3-carboxylic Acid is a specialized heterocyclic building block used primarily in the synthesis of peptidomimetics and complex pharmaceutical scaffolds.[1] While often categorized generically as an "Irritant," its structural components—a lipophilic Cbz protecting group, a reactive allyl moiety, and an acidic carboxyl group—dictate a safety protocol that exceeds standard "lab coat and gloves" requirements.

The Core Hazard: The molecule combines the corrosivity of carboxylic acids with the enhanced lipophilicity of the Cbz (benzyloxycarbonyl) group. This facilitates faster transdermal absorption compared to free amino acids. Furthermore, the allyl group presents a latent reactivity risk if exposed to strong oxidizers.

Universal Precaution Directive: Treat this substance as a Potentially Bioactive Intermediate . In the absence of full toxicological data (LD50), assume it is a sensitizer and a respiratory irritant.

Risk Assessment & PPE Matrix

Hazard Identification (GHS / CLP Basis)
  • H315: Causes skin irritation.[2][3][4][5]

  • H319: Causes serious eye irritation.[2][3][4][5][6]

  • H335: May cause respiratory irritation.[2][4][5][6]

  • Sensitization Risk: High potential due to reactive piperidine core and Cbz moiety.

PPE Selection Matrix

This matrix defines the minimum protection required based on the operational scale.

PPE CategorySmall Scale (<1 g)Preparative Scale (1 g – 100 g)Rationale
Respiratory Fume Hood (Sash <18")Fume Hood + N95/P2 RespiratorPrevents inhalation of fine particulates during weighing.
Hand Protection Nitrile (0.11 mm)Double Nitrile or Nitrile/LaminateCbz group increases lipophilicity; double gloving prevents permeation.
Eye Protection Safety Glasses w/ Side ShieldsChemical Splash GogglesProtects against acidic dust and accidental solvent splashes.
Body Protection Cotton Lab CoatTyvek® Sleeves + Lab CoatProtects wrists/forearms during transfer operations.
Footwear Closed-toe, non-porousClosed-toe, chemical resistantStandard laboratory requirement.

Operational Protocol: The "Zero-Exposure" Workflow

This protocol uses a Self-Validating System : every step includes a check to ensure the barrier is intact before proceeding.

Phase 1: Pre-Operational Setup
  • Engineering Check: Verify Fume Hood face velocity is between 80–100 fpm (0.4–0.5 m/s).

  • Barrier Prep: Don PPE outside the designated handling zone.[4]

  • Static Control: Use an anti-static gun or ionizer bar inside the hood. Why? Cbz-protected amino acids are often fluffy, electrostatic solids that disperse easily.

Phase 2: Active Handling (Weighing & Transfer)
  • The "Tunnel" Technique: When transferring the solid from the stock bottle to the balance, keep hands deep inside the hood. Do not withdraw hands until the container is closed.

  • Double-Glove Indicator: Wear a bright-colored inner glove (e.g., orange) and a standard outer glove (blue).

    • Validation: If you see the inner color clearly through a tear or degradation, stop immediately.

  • Solvent Compatibility: If dissolving, avoid chlorinated solvents (DCM/Chloroform) if possible, as they permeate nitrile gloves rapidly. If DCM is required, use Silver Shield/Laminate gloves .

Phase 3: Decontamination & Doffing
  • Wipe Down: Clean the balance area with a chemically compatible solvent (Ethanol or Isopropanol) while still wearing PPE.

  • Outer Glove Removal: Remove outer gloves inside the hood and dispose of them as solid hazardous waste.

  • Wash: Wash hands with soap and water immediately after removing inner gloves.

Emergency Response Procedures

IncidentImmediate ActionSecondary Action
Skin Contact Wash with soap/water for 15 min.[3] Do not use organic solvents (increases absorption).Seek medical evaluation if redness persists.
Eye Contact Flush at eyewash station for 15 min. Hold eyelids open.Consult ophthalmologist immediately (acidic risk).
Inhalation Move to fresh air.[1][2][3][6]Monitor for delayed respiratory distress (sensitization).
Spill (Solid) Cover with wet paper towels to prevent dust. Scoop into waste.Clean area with weak base (1% NaHCO3) to neutralize acid.

Disposal Strategy: Cradle-to-Grave

Disposal must account for the chemical functionality to prevent downstream reactions in the waste container.

Waste Stream Segregation
  • Solid Waste: Dispose of contaminated paper towels, gloves, and weigh boats in Combustible Chemical Solid Waste .

  • Liquid Waste (Mother Liquors):

    • Do NOT mix with Oxidizers: The allyl group is susceptible to oxidation. Mixing with strong oxidizers (e.g., Nitric acid waste, Chromic acid) can be exothermic.

    • pH Adjustment: If the solution is highly acidic, neutralize to pH 5–9 before adding to the Organic Solvent drum (check local EH&S regulations).

Disposal Logic Flow
  • Identify: Is the material solid or liquid?

  • Segregate: Isolate from oxidizers.

  • Label: Clearly mark as "Contains Cbz-protected Piperidine Derivative – Irritant."

  • Destroy: High-temperature incineration is the preferred method for complete destruction of the heterocyclic core.

Visualized Safety Workflow

The following diagram illustrates the logical flow of the safety protocol, emphasizing the critical decision points (Risk Assessment) and engineering controls.

SafetyProtocol cluster_emergency Emergency Loop Risk 1. Risk Assessment (Irritant, Sensitizer) PPE 2. PPE Selection (Nitrile, N95, Goggles) Risk->PPE Defines Barrier EngControl 3. Engineering Controls (Fume Hood, Static Control) PPE->EngControl Donning Handling 4. Active Handling (Tunnel Technique) EngControl->Handling Operational Handling->Risk Spill/Exposure Decon 5. Decontamination (Solvent Wipe, Doffing) Handling->Decon Post-Process Waste 6. Disposal (Segregate from Oxidizers) Decon->Waste Cradle-to-Grave

Caption: Operational safety workflow for handling 1-Cbz-3-allylpiperidine-3-carboxylic Acid, detailing the progression from risk assessment to final disposal.

References

  • Occupational Safety and Health Administration (OSHA). (2011). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[7][8] United States Department of Labor. [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press.[9] [Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.